Boc-Glu-OtBu
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164659. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOYURYWGUWMFM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426357 | |
| Record name | Boc-Glu-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24277-39-2 | |
| Record name | N-(tert-Butoxycarbonyl)-L-glutamic acid 1-tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24277-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 164659 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boc-Glu-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-Glu-OtBu: Chemical Structure, Properties, and Applications in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-L-glutamic acid α-tert-butyl ester, commonly abbreviated as Boc-Glu-OtBu, is a pivotal protected amino acid derivative extensively utilized in the field of peptide chemistry and drug development. Its unique structure, featuring two distinct acid-labile protecting groups, offers strategic advantages in the stepwise assembly of complex peptide chains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and purification of this compound. Furthermore, it delves into its critical role in solid-phase peptide synthesis (SPPS) and highlights its application in the development of therapeutic peptides.
Chemical Structure and Properties
This compound is a derivative of L-glutamic acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the α-carboxyl group is esterified with a tert-butyl (OtBu) group. This dual protection strategy is fundamental to its utility in peptide synthesis.[1][2] The Boc group provides temporary protection for the α-amino group and can be selectively removed under mild acidic conditions, while the OtBu group offers more robust protection for the α-carboxyl group, preventing its participation in undesired side reactions during peptide chain elongation.[1][2]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 24277-39-2 | [2] |
| Molecular Formula | C₁₄H₂₅NO₆ | |
| Molecular Weight | 303.35 g/mol | |
| Appearance | White powder | [3] |
| Melting Point | 111 - 114 °C | [3] |
| Optical Rotation | [α]²⁰/D = -17 ± 2° (c=1 in EtOAc) | [3] |
| Storage Temperature | -20°C | |
| Solubility | Soluble in organic solvents like DMF, DCM, and EtOAc. | [3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the protection of L-glutamic acid. A detailed experimental protocol is outlined below.
Materials:
-
L-Glutamic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
tert-Butyl acetate
-
Perchloric acid (catalyst)
-
Dioxane
-
Triethylamine (TEA)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated brine solution
Procedure:
-
Esterification of L-Glutamic Acid: L-glutamic acid is first esterified to form the α-tert-butyl ester. This can be achieved by reacting L-glutamic acid with tert-butyl acetate in the presence of a catalytic amount of perchloric acid.
-
Boc Protection: The resulting L-glutamic acid α-tert-butyl ester is then dissolved in a mixture of dioxane and water. Triethylamine is added, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction mixture is stirred at room temperature for several hours.
-
Work-up and Extraction: The reaction mixture is diluted with a sodium hydroxide solution and extracted with ethyl acetate. The aqueous layer is then acidified to a pH of ~5 with hydrochloric acid. The product is extracted from the acidified aqueous layer using ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Caption: Workflow for the synthesis and purification of this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.16 (d, J = 7.3 Hz, 1H, NH), 4.29-4.15 (m, 1H, CαH), 2.53-2.33 (m, 2H, CγH₂), 2.21-2.11 (m, 1H, CβH), 1.99-1.84 (m, 1H, CβH), 1.50-1.39 (m, 18H, Boc and OtBu CH₃).[4]
-
¹³C NMR (CDCl₃, 75 MHz): Typical signals are observed for the carbonyl carbons of the Boc and ester groups, the quaternary carbons of the tert-butyl groups, and the carbons of the glutamic acid backbone.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of this compound. Fragmentation patterns in tandem MS (MS/MS) can be complex but often involve the loss of the Boc and/or OtBu groups as isobutylene or tert-butanol.[1][4][5]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a critical building block in SPPS, particularly in strategies employing Boc chemistry for N-terminal protection.[6] The dual protection allows for the selective deprotection of the α-amino group for chain elongation while the α-carboxyl group remains protected.
SPPS Cycle using this compound
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIEA), to liberate the free amine.
-
Coupling: this compound is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA and then added to the resin-bound peptide to form the new peptide bond.[6]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Caption: SPPS cycle incorporating this compound.
Role in Drug Discovery and Development
This compound plays a significant role in the synthesis of therapeutic peptides and peptidomimetics.[3] The incorporation of glutamic acid residues can be crucial for the biological activity of peptides, influencing their charge, conformation, and interaction with biological targets.
Synthesis of RGD Peptidomimetics
One notable application of this compound is in the synthesis of RGD (Arginine-Glycine-Aspartic acid) peptidomimetics. These compounds are known to target integrin receptors, which are involved in cell adhesion, signaling, and angiogenesis. By incorporating glutamic acid derivatives, researchers can modulate the binding affinity and selectivity of these peptidomimetics for different integrin subtypes, which is a key strategy in the development of anti-cancer and anti-thrombotic agents.[7][8][9]
Synthesis of HIV Protease Inhibitors
Boc-protected amino acids, including derivatives of glutamic acid, are fundamental in the synthesis of HIV protease inhibitors.[10][11][12] These inhibitors are designed to mimic the transition state of the natural substrate of the HIV protease, thereby blocking its activity and preventing viral replication. The precise stereochemistry and functionality of each amino acid residue are critical for potent inhibition, making high-purity building blocks like this compound essential.
Conclusion
This compound is an indispensable reagent in modern peptide chemistry and drug discovery. Its unique dual-protection scheme allows for controlled and efficient peptide synthesis, enabling the creation of complex and biologically active molecules. The detailed understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is crucial for researchers and scientists working at the forefront of peptide-based therapeutics. The continued application of this compound in the synthesis of novel peptidomimetics and enzyme inhibitors underscores its enduring importance in the development of new medicines.
References
- 1. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and purification of Boc-Glu-OtBu
An In-depth Technical Guide to the Synthesis and Purification of Boc-Glu-OtBu
Introduction
N-α-(tert-Butoxycarbonyl)-L-glutamic acid α-tert-butyl ester, commonly abbreviated as this compound, is a crucial protected amino acid derivative used extensively in peptide synthesis.[1] Its chemical structure features a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a tert-butyl (OtBu) ester protecting the α-carboxyl group of L-glutamic acid.[1] This dual-protection scheme is fundamental for its application in solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies, where the orthogonality of the protecting groups is paramount.[1] The acid-labile nature of both the Boc and OtBu groups allows for their simultaneous removal under mild acidic conditions, a common final step in peptide synthesis.[2][3]
The quality and purity of this compound are critical, as impurities can lead to side reactions, reduced yields, and difficulties in the purification of the final peptide product.[1] This guide provides a comprehensive overview of the , complete with detailed experimental protocols, data tables, and process workflows for researchers, scientists, and professionals in drug development.
Physicochemical and Reagent Data
A summary of the properties of the target compound and key reagents is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24277-39-2 | [1][4][5][6] |
| Molecular Formula | C₁₄H₂₅NO₆ | [4][6] |
| Molecular Weight | 303.35 g/mol | [4][6] |
| Appearance | White powder or colorless crystals | [1][7] |
| Melting Point | 102-105 °C | [8] |
| Optical Rotation [α]20/D | -9.5 ± 1° (c=1% in methanol) | |
| Storage Temperature | 2-8°C or -20°C | [] |
Table 2: Key Reagents and Solvents
| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight |
| L-Glutamic Acid | 56-86-0 | C₅H₉NO₄ | 147.13 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |
| Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Citric Acid | 77-92-9 | C₆H₈O₇ | 192.12 |
| Dicyclohexylamine (DCHA) | 101-83-7 | C₁₂H₂₃N | 181.32 |
Synthesis of this compound
The most common method for preparing this compound involves the direct N-Boc protection of L-glutamic acid α-tert-butyl ester. A more direct, though potentially less selective, approach involves the simultaneous protection and esterification of L-glutamic acid. A widely practiced laboratory-scale synthesis involves the protection of the amino group of L-glutamic acid using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[10][11][12]
Logical Workflow for Synthesis
The synthesis process begins with the dissolution of the starting amino acid, followed by the addition of a base to facilitate the nucleophilic attack on the Boc anhydride. The reaction proceeds for several hours before work-up, which involves acidification and extraction to isolate the crude product.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on common methods for Boc protection of amino acids.[10][13][14]
-
Dissolution: Dissolve L-glutamic acid (1 equivalent) and a base such as triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[10][13]
-
Reaction: At room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) to the stirring solution.[13][14] Allow the reaction to proceed with stirring for 2-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, dilute the mixture with water.[13]
-
Extraction (1): Perform an initial wash of the aqueous mixture with a non-polar solvent like diethyl ether or ethyl acetate to remove unreacted (Boc)₂O and other byproducts.[10][13]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using a 5% citric acid solution or cold 1N HCl.[10]
-
Extraction (2): Immediately extract the product from the acidified aqueous layer with ethyl acetate (repeated three times for optimal recovery).[10][13]
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound product.[12][13] The crude product is often a colorless or light yellow oil.[10][12][15]
Purification of this compound
The crude product from the synthesis often contains unreacted starting materials and byproducts, necessitating a robust purification strategy.[1][10] Since the crude Boc-amino acid is frequently obtained as a viscous oil, direct crystallization can be challenging.[10][12]
Logical Workflow for Purification
The purification strategy depends on the physical state of the crude product. If it is an oil, solidification is the first step, which can be achieved by forming a DCHA salt or by seeding. The resulting solid is then purified by recrystallization or pulping to yield the final high-purity product.
Caption: Purification strategies for oily this compound.
Experimental Protocol: Purification
Method 1: Purification via Seeding and Pulping [12][15]
-
Seeding: To the oily crude product, add a small quantity (0.2-2% by weight) of pure this compound seed crystals.[12]
-
Solidification: Allow the mixture to stand at room temperature. The oil will gradually solidify into a white mass.[12][15]
-
Pulping: Add a weak polar solvent, such as diethyl ether or a hexane/ethyl acetate mixture, to the solidified mass.[10][12] Stir vigorously (pulping) for a period of time to break up the solid and wash away soluble impurities.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under reduced pressure to obtain the pure product.[12]
Method 2: Purification via DCHA Salt Formation [10][13]
-
Salt Formation: Dissolve the crude oil in a suitable solvent like diethyl ether. Slowly add one equivalent of dicyclohexylamine (DCHA) with stirring. The dicyclohexylammonium salt of this compound will precipitate out of the solution.[10][13]
-
Isolation of Salt: Collect the precipitated salt by filtration and wash it with cold ether.
-
Recrystallization of Salt: The DCHA salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DCM/hexane) to achieve high purity.
-
Liberation of Free Acid: To recover the this compound, suspend the purified DCHA salt in ethyl acetate and wash with an acidic aqueous solution (e.g., 5% citric acid) to protonate the carboxylic acid and remove the DCHA into the aqueous phase.
-
Final Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the pure, solid this compound.
Summary of Quantitative Data
The following table summarizes typical quantitative data for the synthesis and characterization of this compound. Yields can vary significantly based on the scale and specific conditions used.
Table 3: Synthesis and Characterization Data
| Parameter | Typical Value/Range | Notes |
| Yield | 77-90% | Highly dependent on reaction scale and purification efficiency.[16][17] |
| Purity (HPLC/TLC) | ≥98-99% | Final product purity after crystallization.[7][8] |
| Recrystallization Solvents | Hexane:Ethyl Acetate, DCM:Hexane, Toluene:Methanol | Choice depends on impurities and scale.[13][18] |
| Equivalents of (Boc)₂O | 1.1 - 1.5 eq. | A slight excess is typically used to ensure complete reaction.[14] |
| Reaction Time | 2 - 48 hours | Monitored by TLC; longer times may be needed depending on the substrate.[11][13] |
| Reaction Temperature | Room Temperature (approx. 20-25°C) | The reaction is typically exothermic initially.[13][17] |
Conclusion
The are well-established processes vital for the supply of high-quality building blocks for peptide synthesis. The standard procedure involves N-Boc protection of the corresponding glutamic acid ester using (Boc)₂O, followed by a careful work-up. The primary challenge often lies in the purification of the oily crude product, which can be effectively addressed by inducing crystallization, either through seeding or by forming a crystalline DCHA salt intermediate. Adherence to detailed protocols and careful control of reaction parameters are essential to achieve high yields and the purity required for successful peptide synthesis and drug development applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Double BOC protection selective removal method [en.highfine.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. scbt.com [scbt.com]
- 5. peptide.com [peptide.com]
- 6. This compound - Bachem AG [bioscience.co.uk]
- 7. N-Boc-L-glutamic acid 5-tert-butyl ester, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Boc-Glu(OtBu)-OH, ≥99% (sum of enantiomers, TLC) 13726-84-6 India [ottokemi.com]
- 10. benchchem.com [benchchem.com]
- 11. CN106008271A - Preparation method of 1-tert-butyl glutamate derivative - Google Patents [patents.google.com]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. peptide.com [peptide.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 16. prepchem.com [prepchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Reddit - The heart of the internet [reddit.com]
Spectroscopic Profile of Boc-Glu-OtBu: A Technical Guide
Introduction
N-α-(tert-Butoxycarbonyl)-L-glutamic acid α-tert-butyl ester, commonly known as Boc-Glu-OtBu, is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and drug development. Its strategic deployment of tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups on the α-amino and α-carboxyl functionalities, respectively, allows for controlled and sequential peptide bond formation. A thorough understanding of its spectroscopic characteristics is paramount for identity confirmation, purity assessment, and in-process monitoring during chemical syntheses. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and workflow visualizations.
Spectroscopic Data Analysis
The structural integrity and purity of this compound can be unequivocally determined through a combination of NMR, IR, and MS techniques. The data presented herein has been compiled from various sources to provide a comprehensive reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
Proton NMR spectroscopy confirms the presence of all hydrogen atoms in the molecule and provides insights into their chemical environment and connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 5.16 | d | 1H | NH |
| 4.29-4.15 | m | 1H | α-CH |
| 2.53-2.33 | m | 2H | γ-CH₂ |
| 2.21-2.11 | m | 1H | β-CH |
| 1.99-1.84 | m | 1H | β-CH' |
| 1.50-1.39 | m | 18H | Boc (9H) and OtBu (9H) |
¹³C NMR Spectroscopy
Carbon NMR spectroscopy provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 171.7 | Ester C=O |
| 170.2 | Carbamate C=O |
| 155.6 | Ester C=O |
| 80.0 | Boc C(CH₃)₃ |
| 61.5 | OtBu C(CH₃)₃ |
| 53.4 | α-CH |
| 35.5 | γ-CH₂ |
| 28.3 | β-CH₂ |
| 14.2 | Boc and OtBu CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the carbonyl groups of the ester and carbamate functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3360 | Broad | N-H Stretch |
| ~2980 | Strong | C-H Stretch (Aliphatic) |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1700 | Strong | C=O Stretch (Carbamate) |
| ~1170 | Strong | C-O Stretch |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed.
| m/z | Ion |
| 304.1 | [M+H]⁺ |
Under collision-induced dissociation (CID), Boc-protected amino acid tert-butyl esters exhibit characteristic fragmentation patterns, primarily involving the loss of the Boc and OtBu groups. Common fragments include the loss of isobutylene (56 Da) from the tert-butyl ester and the loss of the entire Boc group (100 Da).
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate analysis.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
Temperature: 298 K
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
Temperature: 298 K
Attenuated Total Reflectance (ATR) - IR Spectroscopy
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
-
If necessary, add a small amount of an acid (e.g., 0.1% formic acid) to the final solution to promote protonation.
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 200-300 °C
-
Mass Range: m/z 50-500
-
Fragmentation (MS/MS): For fragmentation analysis, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) with a suitable collision gas (e.g., argon or nitrogen) at varying collision energies.
Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.
role of Boc and OtBu protecting groups in SPPS
An In-depth Technical Guide on the Core Roles of Boc and OtBu Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine and automated synthesis of peptides for research and therapeutic applications. The success of SPPS hinges on the strategic use of protecting groups to ensure the correct amino acid sequence is assembled. This technical guide provides an in-depth exploration of two critical protecting groups: the tert-butyloxycarbonyl (Boc) group for α-amino protection and the tert-butyl (OtBu) ester for the side-chain protection of acidic amino acid residues. We will delve into the core principles of the two major SPPS strategies, Boc/Bzl and Fmoc/tBu, to elucidate the distinct yet vital roles of Boc and OtBu protecting groups. This guide will further present detailed experimental protocols, quantitative data where available, and logical workflow diagrams to provide a comprehensive resource for professionals in the field.
Introduction: The Imperative of Protecting Groups in SPPS
SPPS builds a peptide chain sequentially while the C-terminus of the growing peptide is anchored to an insoluble resin support. This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. To prevent unwanted side reactions and ensure the formation of the correct peptide sequence, temporary and permanent protecting groups are employed.
-
Temporary Protecting Groups: These groups block the α-amino group of the incoming amino acid, preventing self-polymerization. They must be selectively removable under conditions that leave the peptide-resin linkage and the permanent side-chain protecting groups intact.
-
Permanent Protecting Groups: These groups mask the reactive side chains of trifunctional amino acids to prevent branching and other side reactions. They must be stable throughout the entire synthesis and are typically removed during the final cleavage of the peptide from the resin.
The choice of temporary and permanent protecting groups defines the overall synthetic strategy. The two most prevalent strategies in SPPS are the Boc/Bzl and the Fmoc/tBu strategies.
The Role of the Boc Protecting Group in Boc/Bzl SPPS
The Boc/Bzl strategy, a classic and robust approach to SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.
Core Function and Chemistry: The Boc group is a tert-butyloxycarbonyl moiety that is introduced onto the α-amino group of an amino acid. Its primary role is to prevent the formation of peptide bonds at the N-terminus until it is selectively removed. The Boc group is cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1]
The Boc SPPS Cycle: The synthesis proceeds through a cyclical process for each amino acid addition:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA. This step leaves the terminal α-amino group as a protonated salt.[1]
-
Neutralization: The protonated α-amino group is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to regenerate the free amine, which is necessary for the subsequent coupling reaction.[2]
-
Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., HBTU, DIC/HOBt) and added to the resin to form a new peptide bond.[1]
This cycle is repeated until the desired peptide sequence is assembled.
Final Cleavage: In the final step, the peptide is cleaved from the resin, and the permanent side-chain protecting groups (typically benzyl-based) are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][3]
Advantages and Disadvantages of the Boc Strategy:
| Feature | Advantages | Disadvantages |
| Robustness | Well-established and reliable for a wide range of peptide sequences. | Requires the use of strong, hazardous acids (HF, TFMSA) for final cleavage. |
| Aggregation | Can be advantageous for synthesizing hydrophobic peptides prone to aggregation, as the acidic deprotection conditions help to disrupt interchain hydrogen bonding.[3] | The repeated acid exposure can lead to the degradation of sensitive residues. |
| Orthogonality | The Boc/Bzl strategy is considered "quasi-orthogonal" as both temporary and permanent protecting groups are acid-labile, relying on different acid strengths for selective removal.[2] | Lack of true orthogonality can sometimes lead to premature loss of side-chain protecting groups. |
Experimental Protocol: A Single Cycle of Boc-SPPS [1][2][4]
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield, PAM) in DCM in a reaction vessel.
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.
-
Drain the solution.
-
Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM.
3. Neutralization:
-
Wash the resin with isopropanol and then DCM.
-
Add a 5-10% solution of DIEA in DCM to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM.
4. Amino Acid Coupling (HBTU activation):
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.
Logical Workflow for Boc SPPS Cycle
Caption: A single cycle of amino acid addition in Boc-SPPS.
The Role of the OtBu Protecting Group in Fmoc/tBu SPPS
The Fmoc/tBu strategy is the most widely used approach in modern SPPS. It is an orthogonal strategy where the temporary Nα-protecting group is base-labile, and the permanent side-chain protecting groups are acid-labile. The OtBu group plays a crucial role as a permanent side-chain protecting group for acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu).
Core Function and Chemistry: The OtBu group is a tert-butyl ester that masks the carboxylic acid side chain of Asp and Glu. This prevents the side chain from participating in unwanted reactions, such as branching or cyclization (aspartimide formation). The OtBu group is stable to the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF) but is readily cleaved by strong acids like TFA during the final cleavage step.[5]
The Fmoc/tBu SPPS Cycle:
-
Deprotection: The N-terminal Fmoc group is removed with a mild base, usually 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc-adduct.
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.
This cycle is repeated for each amino acid.
Final Cleavage and OtBu Removal: After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all the acid-labile side-chain protecting groups, including OtBu, are removed simultaneously using a cleavage cocktail containing a high concentration of TFA and scavengers.[5]
Side Reactions Associated with OtBu Protection: A significant side reaction associated with Asp(OtBu) is the formation of aspartimide, especially in sequences containing Asp-Gly or Asp-Ser. This can occur during both the Fmoc deprotection and the final cleavage steps.[5]
Experimental Protocol: Final Cleavage of a Peptide with OtBu Protection from Wang Resin [5]
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
2. Cleavage Cocktail Preparation (Reagent K for peptides with sensitive residues):
-
Prepare a fresh cleavage cocktail: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1-2 hours.
4. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add them dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet.
5. Purification:
-
Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for Fmoc/tBu SPPS Cycle and Final Cleavage
Caption: The cyclical process of Fmoc/tBu SPPS and the final cleavage step.
Quantitative Data and Comparisons
While direct, side-by-side quantitative comparisons of Boc and Fmoc strategies are often sequence-dependent, some general observations can be made.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | References |
| Deprotection Reagent | 25-50% TFA in DCM | 20% Piperidine in DMF | [1][6] |
| Final Cleavage Reagent | HF or TFMSA | High-percentage TFA | [6] |
| Typical Coupling Efficiency | >99% | >99% | [] |
| Purity of Hydrophobic Peptides | Often higher due to reduced aggregation | Can be lower | [3] |
| Compatibility with Sensitive Residues | Harsher final cleavage can degrade sensitive residues | Milder conditions are more compatible with modifications like phosphorylation and glycosylation | [8] |
Conclusion
The Boc and OtBu protecting groups are indispensable tools in the field of solid-phase peptide synthesis, each playing a distinct and critical role within their respective synthetic strategies. The Boc group, as a temporary Nα-protecting group in the Boc/Bzl strategy, offers a robust and time-tested method for peptide assembly, particularly for sequences prone to aggregation. The OtBu group, a cornerstone of the more modern and widely adopted Fmoc/tBu strategy, provides reliable and orthogonal protection for the side chains of acidic amino acids, enabling the synthesis of complex and modified peptides under milder conditions.
A thorough understanding of the chemistry, application, and potential pitfalls associated with these protecting groups is paramount for researchers, scientists, and drug development professionals. The choice between the Boc/Bzl and Fmoc/tBu strategies, and therefore the specific roles of Boc and OtBu, will depend on the nature of the target peptide, the desired modifications, and the available synthetic infrastructure. This guide provides the foundational knowledge and practical protocols to aid in the strategic planning and successful execution of solid-phase peptide synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Boc-Protected Amino Acids
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of peptides and other complex molecules containing primary and secondary amines. Its widespread use stems from its stability under a variety of reaction conditions and the ease with which it can be removed under specific, mildly acidic conditions. This technical guide provides a comprehensive overview of the synthesis, application, and deprotection of Boc-protected amino acids, supported by key literature, detailed experimental protocols, and visual diagrams to elucidate core concepts.
The Chemistry of the Boc Protecting Group
The Boc group is a carbamate that renders the protected amine unreactive towards many nucleophiles and bases.[1] This stability allows for selective reactions at other functional groups within a molecule. The group is introduced by reacting an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[][3]
The key feature of the Boc group is its lability to acid. The deprotection mechanism is an acid-catalyzed elimination that proceeds through the formation of a stable tert-butyl cation.[4] This process releases the free amine, carbon dioxide, and isobutylene, which is volatile.[5]
Caption: General structure of a Boc-protected amino acid.
Synthesis of Boc-Protected Amino Acids
The most common method for the N-protection of amino acids with the Boc group involves the use of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out in a mixed solvent system, often containing water and an organic solvent like dioxane, THF, or acetone, with a base to facilitate the reaction.[1]
General Experimental Protocol for Boc Protection
-
Dissolution: Dissolve the amino acid in a mixture of dioxane and water (or another suitable solvent system).
-
Basification: Add a base, such as sodium hydroxide or triethylamine (TEA), to the solution to deprotonate the amino group, increasing its nucleophilicity. The pH is typically adjusted to be alkaline.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate to the reaction mixture. The reaction is often stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the organic solvent is often removed under reduced pressure. The aqueous solution is then acidified to protonate the carboxylic acid, causing the Boc-protected amino acid to precipitate.
-
Isolation: The product is collected by filtration, washed with cold water, and dried under vacuum.
References
A Technical Guide to Boc-Glu-OtBu: Synthesis, Application, and Commercial Sourcing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-α-Boc-L-glutamic acid γ-tert-butyl ester (Boc-Glu(OtBu)-OH) and its α-ester isomer (Boc-Glu-OtBu), crucial building blocks in peptide synthesis. This document details their commercial availability, CAS numbers, and applications, with a focus on experimental protocols for solid-phase peptide synthesis (SPPS). Furthermore, it explores the broader context of the biological significance of peptides derived from these molecules, illustrating a key signaling pathway where glutamic acid-containing peptides play a vital role.
Commercial Sources and Chemical Identifiers
The two most common commercially available forms of Boc-protected glutamic acid tert-butyl ester are the γ-tert-butyl ester and the α-tert-butyl ester. It is crucial for researchers to distinguish between these two isomers, as they have different CAS numbers and are used for introducing glutamic acid at different positions within a peptide sequence.
Table 1: Commercial Sources and CAS Numbers for Boc-Protected Glutamic Acid tert-Butyl Esters
| Compound Name | Synonyms | CAS Number | Representative Commercial Sources |
| N-α-Boc-L-glutamic acid γ-tert-butyl ester | Boc-Glu(OtBu)-OH, Boc-L-glutamic acid 5-tert-butyl ester | 13726-84-6 | Sigma-Aldrich (Novabiochem), Thermo Scientific, Chem-Impex, Santa Cruz Biotechnology, Aapptec, BLD Pharm[1][2][3][4][5][6] |
| N-α-Boc-L-glutamic acid α-tert-butyl ester | This compound, Boc-L-glutamic acid 1-tert-butyl ester | 24277-39-2 | Santa Cruz Biotechnology, Sigma-Aldrich, Aapptec, Bachem, Ruifu Chemical[7][8][9][10][11][12] |
Role in Peptide Synthesis
Boc-Glu(OtBu)-OH and this compound are indispensable reagents in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) group on the α-amine and the tert-butyl (OtBu) ester on the side-chain carboxyl group provide orthogonal protection, allowing for the selective deprotection and coupling of amino acids to build a peptide chain.[13]
The Boc group is labile to mild acids, such as trifluoroacetic acid (TFA), while the OtBu group is also removed by strong acids, typically during the final cleavage of the peptide from the resin.[13][14] This dual-protection strategy is fundamental to the stepwise assembly of peptides.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Analog Fragment
This section provides a detailed, generalized protocol for the manual solid-phase synthesis of a peptide fragment, inspired by methodologies used for Glucagon-Like Peptide-1 (GLP-1) analogs, incorporating Boc-Glu(OtBu)-OH.[15][16][17][18]
Materials and Reagents
-
Resin: Pre-loaded Wang resin or Rink Amide resin (substitution level: 0.5-1.0 mmol/g)
-
Amino Acids: Boc-protected amino acids (e.g., Boc-His(Trt)-OH, Boc-Ala-OH, Boc-Gly-OH) and Boc-Glu(OtBu)-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Boc Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 10% DIPEA in N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Precipitation Solvent: Cold diethyl ether
Synthesis Workflow
The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS.
Caption: General workflow for one cycle of Boc-SPPS.
Step-by-Step Protocol for Peptide Elongation
This protocol describes the steps for adding one amino acid to the growing peptide chain on the solid support.
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.
-
Boc Deprotection:
-
Drain the DMF.
-
Add the Boc deprotection solution (50% TFA in DCM) to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Repeat the deprotection step with fresh solution for 20 minutes.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Add the neutralization solution (10% DIPEA in DMF) to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling (Example: Coupling Boc-Glu(OtBu)-OH):
-
In a separate vial, dissolve Boc-Glu(OtBu)-OH (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Peptide Precipitation
-
Final Deprotection: Perform a final Boc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and MeOH, and dry thoroughly under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin in a cleavage vessel.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Significance: Glutamate Receptor Signaling Pathway
While this compound itself is a synthetic building block and not biologically active, the peptides synthesized using it can have profound biological effects. Glutamic acid is a key excitatory neurotransmitter in the mammalian central nervous system. Peptides containing glutamic acid can interact with glutamate receptors, which are involved in numerous physiological and pathological processes.[1][2][7][19][20]
The diagram below illustrates a simplified overview of the glutamate receptor signaling pathway.
Caption: Simplified Glutamate Receptor Signaling Pathway.
In this pathway, glutamate is released from the presynaptic neuron and binds to ionotropic (iGluR) and metabotropic (mGluR) receptors on the postsynaptic neuron.[2][7][19][20] This binding triggers downstream signaling cascades, leading to an excitatory cellular response. The development of peptide-based drugs that can modulate this pathway is an active area of research for treating neurological disorders.
Conclusion
N-α-Boc-L-glutamic acid γ-tert-butyl ester and its α-isomer are fundamental tools for researchers in peptide chemistry and drug development. A thorough understanding of their properties, commercial availability, and correct application in synthesis protocols is essential for the successful creation of novel peptides. The ability to synthesize peptides with precisely placed glutamic acid residues allows for the exploration and modulation of critical biological pathways, such as glutamate signaling, opening avenues for new therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Glu(OtBu)-OH-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 4. 13726-84-6|Boc-Glu(OtBu)-OH|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. peptide.com [peptide.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. ruifuchem.com [ruifuchem.com]
- 9. scbt.com [scbt.com]
- 10. peptide.com [peptide.com]
- 11. shop.bachem.com [shop.bachem.com]
- 12. This compound Novabiochem® | 24277-39-2 [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. Overview of Custom Peptide Synthesis [peptide2.com]
- 15. US20190177392A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]
- 16. Preparation method of GLP-1 analogue fragment activated ester - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN112912390A - Preparation method of GLP-1 analogue - Google Patents [patents.google.com]
- 18. iris.cnr.it [iris.cnr.it]
- 19. ijbs.com [ijbs.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Safety and Handling of Boc-Glu-OtBu
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester (Boc-Glu-OtBu). The information is compiled from multiple safety data sheets to ensure a thorough understanding of the substance's properties and the necessary safety measures for its use in a laboratory and drug development setting.
Chemical Identification and Properties
This compound is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS).[1] Its protecting groups, Boc on the amine and tert-butyl ester on the side-chain carboxyl group, are instrumental in peptide chemistry.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Chemical Name | N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester[2][3] |
| Synonyms | This compound, 1-tert-Butyl N-Boc-L-glutamate[4] |
| CAS Number | 24277-39-2[1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₂₅NO₆[1][2][7] |
| Molecular Weight | 303.35 g/mol [1][5] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | White solid or powder[1][7] |
| Melting Point | 110 - 112 °C / 230 - 233.6 °F[7] |
| Solubility | No information available[7] |
| Stability | Stable under normal and recommended storage conditions[7][8] |
| Storage Temperature | Recommended: -20°C or in a freezer[1][3]. Some sources suggest storage below 5°C (41°F)[8][9]. |
Hazard Identification and Toxicology
Most safety data sheets indicate that this compound is not classified as a hazardous substance according to OSHA Hazard Communication Standard (29 CFR 1910.1200) and EU regulations.[3][8][10] However, as with any laboratory chemical, its toxicological properties have not been thoroughly investigated, and it should be handled with care.[11]
-
Potential Health Effects:
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[10][11]
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is essential to ensure safety.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, appropriate engineering controls and PPE should always be used.
-
Engineering Controls: Use in a well-ventilated area.[11] Process enclosures or local exhaust ventilation should be used to keep airborne levels below recommended exposure limits, especially if dust or fumes are generated.[8][9]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][7][11]
-
Skin Protection: Handle with gloves and wear a lab coat or other protective clothing to prevent skin exposure.[7][8][11] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[10][11]
-
Respiratory Protection: For nuisance exposures or dust formation, a type N95 (US) or type P1 (EU EN 143) particle respirator is recommended.[5][11] For higher-level protection, use appropriate respirator cartridges.[11]
-
Table 3: Personal Protective Equipment (PPE) Summary
| Situation | Required PPE |
|---|---|
| Standard Weighing/Handling | Safety glasses with side-shields, gloves, lab coat.[7][8][11] |
| Operations Generating Dust | As above, plus respiratory protection (e.g., N95 dust mask).[5][9][11] |
| Accidental Spill Cleanup | Splash goggles, full suit, dust respirator, boots, gloves.[8][9] |
Hygiene and Handling Practices
Storage Conditions
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9]
-
Incompatible Materials: Avoid strong oxidizing agents.[7][8][10]
Emergency and First-Aid Protocols
Protocol: First-Aid for Exposure
Immediate action is crucial in case of accidental exposure. Always consult a physician and show them the safety data sheet.[11]
Table 4: First-Aid Measures
| Exposure Route | First-Aid Protocol |
|---|---|
| Inhalation | Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[9][11] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[7][9][11] |
| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Consult a physician.[7][9][11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Get medical attention.[7][9][11] |
Protocol: Accidental Release and Spill Cleanup
-
Personal Precautions: Ensure adequate ventilation.[7][11] Evacuate personnel to safe areas.[11] Use personal protective equipment as required, including splash goggles, a full suit, and a dust respirator.[8][9] Avoid dust formation.[2][7][11]
-
Environmental Precautions: Prevent the product from entering drains.[4][11] It should not be released into the environment.[2][3][7]
-
Methods for Cleaning Up:
Fire-Fighting and Reactivity Data
Protocol: Fire-Fighting Measures
-
Flammability: No flammability data is available, but the substance is classified as a combustible solid.[1][5][8][9]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8][11]
-
Unsuitable Extinguishing Media: Do not use a water jet.[8][9]
-
Protective Equipment: Firefighters should wear a positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[7][8][9]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may form, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[3][8][9]
Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known based on the available information.[7]
-
Chemical Stability: The product is stable under recommended storage conditions.[7][8][10]
-
Conditions to Avoid: Incompatible products, heat, and dust formation.[7][9][12]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[7]
Disposal and Ecological Information
-
Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[8][9] Consider offering surplus and non-recyclable solutions to a licensed disposal company.[11]
-
Ecological Information: No data is available on ecotoxicity.[8][9] The product should not be released into the environment.[2][3][7]
Visualization of Safety Logic
The following diagram provides a logical guide for selecting the appropriate level of personal protective equipment based on the task being performed.
References
- 1. This compound 24277-39-2 [sigmaaldrich.com]
- 2. fishersci.fr [fishersci.fr]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. >98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. capotchem.cn [capotchem.cn]
- 12. assets.thermofisher.com [assets.thermofisher.com]
A Deep Dive into Peptide Synthesis: A Technical Comparison of Boc and Fmoc Strategies
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides is a cornerstone of modern biomedical research and drug development. The ability to construct custom peptide sequences with high fidelity has unlocked immense possibilities in proteomics, drug discovery, and materials science. At the heart of the most prevalent methodology, Solid-Phase Peptide Synthesis (SPPS), lie two competing yet foundational strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protection schemes. This in-depth technical guide provides a comprehensive analysis of the core principles, experimental protocols, and comparative performance of these two seminal approaches.
Foundational Principles: Orthogonality and Lability
The success of SPPS hinges on the concept of orthogonality , where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others. Both Boc and Fmoc strategies achieve this, but through fundamentally different chemical philosophies.
Boc Strategy: This "classic" approach, pioneered by R.B. Merrifield, is based on graduated acid lability . The temporary Nα-amino protecting group, Boc, is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more robust, "permanent" side-chain protecting groups (often benzyl-based) and the resin linker require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[1]
Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Nα-protecting group.[] The Fmoc group is cleaved using a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based) and are removed simultaneously with the peptide from the resin using a strong acid like TFA.[][3] This acid-versus-base lability represents a truly orthogonal system.
The Synthetic Cycles: A Tale of Two Chemistries
The core of SPPS is a repeated cycle of deprotection and coupling to elongate the peptide chain. The workflows for Boc and Fmoc strategies are distinct, primarily in the deprotection step.
Boc Synthesis Workflow
The Boc synthesis cycle involves an acid-mediated deprotection followed by a neutralization step before the subsequent amino acid can be coupled.
References
Methodological & Application
Application Note: Standard Protocol for Coupling Boc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry is a foundational technique for assembling peptide chains. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy employs the acid-labile Boc group for the temporary protection of the α-amino group, while more stable, benzyl-based protecting groups are typically used for permanent side-chain protection.[1] This difference in acid lability is the cornerstone of the Boc-SPPS strategy.[1] Boc-Glu(OtBu)-OH is a critical building block where the side-chain carboxyl group of glutamic acid is protected by a tert-butyl (OtBu) ester. This protection prevents side reactions during synthesis and is removed during the final cleavage step.[2][3]
This document provides a detailed protocol for the standard coupling cycle of Boc-Glu(OtBu)-OH onto a growing peptide chain attached to a solid support, such as a Merrifield or PAM resin.
Principle of the Boc-SPPS Cycle
The synthesis of a peptide using Boc chemistry follows a well-defined cyclical process, with each cycle extending the peptide chain by one amino acid.[1][4] The core cycle consists of four main stages:
-
Deprotection: The temporary Nα-Boc protecting group is removed from the resin-bound peptide using a moderate acid, typically trifluoroacetic acid (TFA).[1][5]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized to a free amine using a hindered base, such as N,N-diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction.[1][4]
-
Activation & Coupling: The incoming Boc-amino acid (in this case, Boc-Glu(OtBu)-OH) is activated in solution using a coupling reagent and then added to the resin to form a new peptide bond.[1]
-
Washing: The resin is thoroughly washed after each chemical step to remove excess reagents and byproducts, ensuring high purity of the growing peptide chain.[4]
References
Application Notes and Protocols for the Activation of Boc-Glu-OtBu Carboxyl Group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the activation of the free carboxyl group of N-α-tert-butyloxycarbonyl-L-glutamic acid γ-tert-butyl ester (Boc-Glu-OtBu) for subsequent amide bond formation. This critical step in peptide synthesis and the conjugation of molecules to the glutamic acid side chain requires efficient activation to ensure high yields and minimize side reactions.
Introduction
This compound is a commonly used protected amino acid derivative in solid-phase and solution-phase peptide synthesis. The Boc group protects the α-amino group, while the tert-butyl ester (OtBu) protects the γ-carboxyl group. The free α-carboxyl group is available for activation and coupling to an amine-containing molecule. The choice of activation method is crucial for the success of the coupling reaction, influencing reaction rates, yields, and the preservation of stereochemical integrity. This document outlines four common and effective activation methods:
-
EDC/NHS: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).
-
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate.
-
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate.
-
PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.
Data Presentation: Comparison of Activation Methods
The following table summarizes typical quantitative data for the coupling of this compound with a primary amine using different activation methods. Please note that yields and reaction times are highly dependent on the specific substrates, solvent, and temperature. The data presented here are compiled from typical results observed in peptide synthesis.[1][2][3][4]
| Activation Method | Coupling Reagent/Additive | Base | Typical Reaction Time | Typical Yield (%) | Purity (%) | Key Considerations |
| Carbodiimide | EDC / NHS | DIPEA or NMM | 2 - 12 hours | 70 - 95 | >95 | Cost-effective. The NHS ester intermediate is more stable than the O-acylisourea intermediate, reducing side reactions.[5] |
| Uronium Salt | HBTU / HOBt | DIPEA | 30 - 120 minutes | >95 | >98 | Forms a highly reactive HOBt active ester. Good balance of reactivity and cost.[2] |
| Uronium Salt | HATU | DIPEA or Collidine | 15 - 60 minutes | >98 | >99 | Highly reactive, often used for sterically hindered couplings and to minimize racemization.[2] |
| Phosphonium Salt | PyBOP | DIPEA | 30 - 90 minutes | >95 | >98 | Avoids the formation of carcinogenic byproducts associated with the BOP reagent. Efficient for difficult couplings.[2] |
DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, HOBt: 1-Hydroxybenzotriazole
Experimental Protocols
The following are detailed protocols for the activation and subsequent coupling of this compound to a generic primary amine (R-NH₂). These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: EDC/NHS Activation
This method involves the formation of a semi-stable N-hydroxysuccinimide (NHS) ester of this compound, which then reacts with the amine.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Primary amine (R-NH₂)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.2 eq) to the cooled solution while stirring.
-
Activation: Allow the reaction to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the active ester.
-
Amine Addition: In a separate flask, dissolve the primary amine (R-NH₂) (1.0 eq) and DIPEA (1.2 eq) in the same anhydrous solvent.
-
Coupling: Add the amine solution to the activated ester solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: HBTU Activation
HBTU is a highly efficient uronium salt-based coupling reagent that rapidly forms an active ester.
Materials:
-
This compound
-
HBTU
-
Primary amine (R-NH₂)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the solution and stir.
-
Pre-activation: Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the primary amine (R-NH₂) (1.0 eq) to the reaction mixture.
-
Coupling: Stir the reaction at room temperature for 30-120 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: HATU Activation
HATU is a highly reactive uronium salt-based coupling reagent, particularly effective for sterically hindered couplings and minimizing racemization.
Materials:
-
This compound
-
HATU
-
Primary amine (R-NH₂)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA or 2,4,6-Collidine (2.0 eq) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 2-10 minutes.
-
Amine Addition: Add the primary amine (R-NH₂) (1.0 eq) to the reaction mixture.
-
Coupling: Stir the reaction at room temperature for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Protocol 4: PyBOP Activation
PyBOP is a phosphonium salt-based coupling reagent that offers high efficiency without the formation of carcinogenic byproducts.
Materials:
-
This compound
-
PyBOP
-
Primary amine (R-NH₂)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Reagent Addition: Add the primary amine (R-NH₂) (1.1 eq) and PyBOP (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
-
Coupling: Stir the reaction at room temperature for 30-90 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.[6]
Mandatory Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the activation mechanisms of the different coupling reagents and a general experimental workflow.
References
Choosing the Appropriate Resin for Solid-Phase Synthesis of Peptides Containing Boc-Glu-OtBu
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The solid-phase peptide synthesis (SPPS) of peptides incorporating glutamic acid residues protected with tert-butyl groups (Boc-Glu-OtBu) is a common yet critical process in peptide chemistry. The choice of the solid support, or resin, is a pivotal decision that significantly impacts the overall success of the synthesis, influencing yield, purity, and the occurrence of side reactions. This document provides a comprehensive guide to selecting the appropriate resin for the synthesis of peptides containing the this compound moiety, with a focus on the two most commonly employed resins in Boc-SPPS: Merrifield and PAM (phenylacetamidomethyl) resins.
The Boc (tert-butyloxycarbonyl) strategy for N-terminal protection necessitates the use of a resin with a linker that is stable to the repetitive trifluoroacetic acid (TFA) treatments required for Boc group removal. Premature cleavage of the growing peptide chain from the resin leads to significant yield loss. The tert-butyl (OtBu) ester protecting the side chain of glutamic acid is also acid-labile and requires a final, strong acid cleavage step for its removal, which must be carefully orchestrated to avoid side reactions.
Resin Selection Criteria
The primary resins for Boc-SPPS of peptide acids are the Merrifield resin and the PAM resin. The key distinction between these two resins lies in the linker attaching the C-terminal amino acid to the polystyrene solid support.
-
Merrifield Resin: This is the classical resin for Boc-SPPS, featuring a chloromethyl-functionalized polystyrene. The first amino acid is typically attached via an ester linkage formed with its cesium salt. While widely used, the benzyl ester linkage of the Merrifield resin exhibits some lability to the repetitive TFA treatments used for Boc deprotection, which can lead to chain loss, especially in the synthesis of longer peptides.
-
PAM (Phenylacetamidomethyl) Resin: To address the stability issue of the Merrifield resin, the PAM resin was developed. It incorporates a more acid-stable linker between the peptide and the polystyrene support. This enhanced stability significantly reduces the premature cleavage of the peptide chain during the repetitive TFA deprotection steps, making it the preferred choice for the synthesis of longer peptides. However, the increased stability of the PAM resin necessitates harsher conditions for the final cleavage of the peptide, typically requiring anhydrous hydrogen fluoride (HF).
Comparative Summary of Merrifield and PAM Resins
| Feature | Merrifield Resin | PAM Resin |
| Linker Stability to TFA | Moderately stable; potential for chain loss with repeated TFA treatments. | Highly stable; minimal chain loss during synthesis. |
| Recommended Peptide Length | Shorter to medium-length peptides. | Medium to long peptides. |
| Final Cleavage Conditions | HF, TFMSA, TMSOTf, HBr/TFA. | Primarily anhydrous HF. |
| Potential Side Reactions | Prone to side reactions due to harsher cleavage conditions. | Less prone to premature chain loss, but harsh cleavage can still induce side reactions. |
| Loading of First Amino Acid | Typically via the cesium salt of the Boc-amino acid. | Often involves coupling a pre-formed Boc-amino acid-PAM handle to an aminomethyl resin to avoid racemization. |
Experimental Protocols
Protocol 1: Loading of the First Amino Acid (Boc-Glu(OBzl)-OH) onto Merrifield Resin
This protocol describes the loading of Boc-L-glutamic acid γ-benzyl ester onto a Merrifield resin using the cesium salt method. The benzyl ester on the glutamic acid side chain is compatible with the Boc strategy and will be cleaved during the final HF cleavage step.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-L-Glu(OBzl)-OH
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve Boc-L-Glu(OBzl)-OH (1.5 equivalents relative to the resin substitution) in methanol.
-
Add water (approximately 10% of the methanol volume).
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate the residue with anhydrous DMF twice to ensure complete removal of water.
-
-
Loading onto the Resin:
-
Swell the Merrifield resin in DMF (6-8 mL per gram of resin) for at least 1 hour in a reaction vessel.
-
Drain the DMF and add the dried Boc-L-Glu(OBzl)-OH cesium salt dissolved in a minimal amount of DMF.
-
Secure the reaction vessel on a shaker and heat at 50°C for 24 hours.
-
Allow the resin to cool to room temperature.
-
Filter the resin and wash it sequentially with DMF (3x), 50% aqueous DMF (3x), DMF (3x), and DCM (3x).
-
Dry the resin under high vacuum to a constant weight.
-
Protocol 2: Loading of the First Amino Acid (Boc-Glu(OBzl)-OH) onto PAM Resin
To avoid potential racemization associated with direct esterification, the recommended method for loading onto PAM resin involves coupling a pre-formed Boc-amino acid-PAM handle to an aminomethyl resin.
Materials:
-
Aminomethylated polystyrene resin
-
Boc-L-Glu(OBzl)-OH-PAM handle
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the aminomethylated resin in DMF for at least 1 hour.
-
In a separate vessel, dissolve the Boc-L-Glu(OBzl)-OH-PAM handle (1.5 equivalents), HOBt (1.5 equivalents), and DIC (1.5 equivalents) in DMF.
-
Add the activated handle solution to the swollen resin.
-
Add DIEA (3.0 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under high vacuum.
Protocol 3: Peptide Chain Elongation (General Boc-SPPS Cycle)
This protocol outlines the steps for a single cycle of amino acid addition.
Procedure:
-
Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes (pre-wash).
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with Isopropanol (IPA) (2x).
-
Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 4: Final Cleavage of the Peptide from the Resin
The final cleavage removes the peptide from the resin and deprotects the acid-labile side-chain protecting groups, including the OtBu group on glutamic acid. Anhydrous HF is the most common and effective reagent for cleavage from both Merrifield and PAM resins.
WARNING: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and safety precautions. Alternative, though sometimes less effective, cleavage cocktails using TFMSA or TMSOTf can be used, particularly for Merrifield resin.
Materials:
-
Peptide-resin (thoroughly dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure (High HF Cleavage):
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add the appropriate scavenger mixture. For peptides containing Glu(OtBu), a common scavenger is anisole. A typical ratio is 9:1 HF to anisole.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen gas.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the crude peptide from the ether solution.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Potential Side Reactions and Mitigation
The synthesis of peptides containing glutamic acid is susceptible to specific side reactions, particularly during the final cleavage step.
-
Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form pyroglutamic acid. This is more prevalent if the N-terminal Boc group is removed prior to the final cleavage. Ensuring the N-terminal Boc group remains on during cleavage can minimize this side reaction.
-
Aspartimide Formation: If aspartic acid is also present in the sequence, aspartimide formation can occur, especially under acidic conditions.
-
Alkylation of Tryptophan: If tryptophan is present, the tert-butyl cation generated during deprotection can alkylate the indole side chain. The use of scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) is crucial to prevent this.
Visualizations
Caption: Decision workflow for resin selection in Boc-SPPS.
Caption: The general cycle for Boc-SPPS chain elongation.
Conclusion
The selection of the appropriate resin is a critical parameter for the successful synthesis of peptides containing this compound. For shorter peptides, the Merrifield resin offers a viable option with the potential for milder final cleavage conditions. However, for longer peptides where cumulative chain loss during synthesis is a significant concern, the more acid-stable PAM resin is the superior choice. Careful consideration of the peptide length, desired purity, and the potential for side reactions, coupled with the implementation of robust loading, synthesis, and cleavage protocols, will enable researchers to achieve high-quality synthetic peptides.
Step-by-Step Guide for Boc Deprotection of Glutamic Acid Residues
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the tert-butyloxycarbonyl (Boc) deprotection of glutamic acid residues, a critical step in peptide synthesis and the development of peptide-based therapeutics. The protocols outlined below are designed for professionals in research and drug development, offering clear, step-by-step instructions and quantitative data to ensure successful and reproducible outcomes.
The Boc protecting group is widely used for the temporary protection of the α-amino group of amino acids. Its removal is typically achieved under acidic conditions. For glutamic acid, it is crucial to consider the protection of the γ-carboxyl group to prevent side reactions. In the context of Boc solid-phase peptide synthesis (SPPS), the side chain of glutamic acid is commonly protected as a benzyl ester (OBzl), which is stable to the acidic conditions used for Nα-Boc removal and is cleaved in the final step with strong acids like hydrofluoric acid (HF).[1][2]
A common side reaction during the deprotection of an N-terminal glutamic acid residue is the formation of pyroglutamate. This occurs when the newly deprotected N-terminal amine attacks the side-chain γ-carboxyl group, leading to cyclization and the loss of a water molecule.[3] To minimize this, it is recommended to ensure rapid and efficient coupling of the subsequent amino acid.[3]
Experimental Protocols
Two common and effective methods for the Nα-Boc deprotection of glutamic acid residues are presented below: one utilizing Trifluoroacetic Acid (TFA) and the other employing Hydrochloric Acid (HCl) in dioxane.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
This is the most common method for Boc deprotection in both solution-phase and solid-phase peptide synthesis.[]
Materials:
-
Boc-protected glutamic acid derivative (e.g., Boc-L-Glu(OBzl)-OH)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution: Dissolve the Boc-protected glutamic acid derivative in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the solution. The concentration of TFA can vary, with a common ratio being 1:1 (v/v) of TFA to DCM.[] For some applications, a lower concentration, such as 25% TFA in DCM, can be used.[5]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can range from 30 minutes to 2 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. The deprotected product should have a lower Rf value than the starting material.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with DCM or toluene several times.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected glutamic acid derivative as its free amine or TFA salt.
-
Protocol 2: Hydrochloric Acid (HCl) in Dioxane Mediated Deprotection
This method is often preferred in solid-phase synthesis to avoid potential side reactions associated with TFA.[] It is also effective in solution-phase synthesis.
Materials:
-
Boc-protected glutamic acid derivative
-
Anhydrous 1,4-Dioxane
-
4M HCl in Dioxane solution (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane)
-
Anhydrous diethyl ether
-
Centrifuge (optional)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected glutamic acid derivative in anhydrous dioxane.
-
Addition of HCl: Add a solution of 4M HCl in dioxane to the mixture. A typical ratio is 10 equivalents of HCl per equivalent of the substrate.[7][8]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[8][9] The deprotected product, as the hydrochloride salt, may precipitate out of the solution.
-
Monitoring the Reaction: The reaction can be monitored by TLC.
-
Work-up:
-
Upon completion, the product can be isolated by adding anhydrous diethyl ether to precipitate the hydrochloride salt.
-
The precipitate can be collected by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove any soluble impurities.
-
Dry the product under vacuum to yield the deprotected glutamic acid derivative as its hydrochloride salt.
-
Data Presentation
The following table summarizes quantitative data for different Boc deprotection methods applied to glutamic acid derivatives, compiled from various sources.
| Starting Material | Reagent/Solvent | Temperature | Time | Yield | Reference |
| Boc-L-Glu-OH | 2 equiv. TFA in [Cyphos IL 101] (ionic liquid) with trace H₂O | 120 °C | 10 min | 96% | [10] |
| Boc-L-Glu(Z)-Me | TFA/CH₂Cl₂ (1:4) | RT | - | - | [6] |
| N-Boc-L-Glu-OH | Water | 90-100 °C | <12 min | High | [11] |
| Boc-N-Me-D-Glu(OBzl)-OH | 25-50% TFA in DCM | RT | 20-30 min | - | [1] |
| Various Boc-amino acids | 4M HCl in dioxane | RT | 30 min | High | [8][9] |
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Below are Graphviz diagrams illustrating the Boc deprotection mechanism and a typical experimental workflow.
Caption: Mechanism of acid-catalyzed Boc deprotection of glutamic acid.
Caption: Experimental workflow for TFA-mediated Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Incorporation of Boc-Glu-OtBu into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of glutamic acid residues into complex peptide sequences is a critical step in the synthesis of a wide range of biologically active peptides and therapeutic candidates. The use of N-α-tert-butyloxycarbonyl-L-glutamic acid α-tert-butyl ester (Boc-Glu-OtBu) is a cornerstone of solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This doubly protected amino acid derivative offers a robust method for introducing glutamic acid while preventing unwanted side reactions at both the alpha-amino and the gamma-carboxyl groups.[1] This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into complex peptide sequences.
Key Advantages of this compound
The dual protection strategy of this compound is fundamental to its utility in peptide synthesis.[1]
-
N-α-Boc Protection: The acid-labile Boc group provides temporary protection of the alpha-amino group, allowing for its selective removal under mild acidic conditions during peptide chain elongation.[1]
-
γ-OtBu Protection: The tert-butyl ester protecting the gamma-carboxyl group is stable to the conditions used for Boc removal but can be cleaved under strong acidic conditions during the final cleavage from the resin. This orthogonality is crucial for preventing side reactions.[1]
Potential Side Reactions and Mitigation Strategies
While this compound is a reliable building block, awareness of potential side reactions is crucial for optimizing synthesis outcomes.
| Side Reaction | Description | Mitigation Strategies |
| Pyroglutamate Formation | N-terminal glutamic acid can cyclize to form a pyroglutamyl (pGlu) residue, especially under acidic conditions used for Boc deprotection. This results in a mass loss of 18.01 Da.[2] | Ensure rapid and efficient coupling of the subsequent amino acid to minimize the exposure of the free N-terminal amine of glutamic acid.[2] |
| Acylium Ion Formation | During strong acid cleavage (e.g., with HF), the protonated γ-carboxyl group can form a reactive acylium ion. This can lead to cyclization to a pyrrolidone or reaction with scavengers.[2] | Optimize cleavage time and temperature and use appropriate scavengers like anisole in the cleavage cocktail.[2][3] |
| Transesterification | The benzyl ester of the glutamic acid side chain can react with alcohols used during synthesis, leading to the formation of undesired esters.[2] | Avoid the use of methanol. If an alcohol wash is necessary, use isopropanol sparingly and ensure it is the final wash before drying.[4] |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound in Boc-SPPS.
Materials and Reagents
-
This compound
-
Merrifield or PAM resin
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, DIC/HOBt, PyAOP)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Diethyl ether
-
Acetic anhydride
-
Pyridine
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Merrifield or PAM resin (substitution level of 0.5 - 1.0 mmol/g) in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x 10 mL/g resin).
-
Swell the resin in DCM for at least 30 minutes.
Protocol 2: Boc Deprotection
-
Treat the resin-bound peptide with a solution of 50% TFA in DCM for 20-30 minutes at room temperature.[5]
-
Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc groups.[5]
-
Wash the resin with isopropanol (IPA) to shrink the resin and aid in the removal of residual acid.[5]
-
Wash the resin again with DCM.[5]
Protocol 3: Neutralization
-
Wash the resin with DMF (3 x 10 mL/g resin).[6]
-
Add a solution of 10% DIEA in DMF (10 mL/g resin) and agitate for 5 minutes. Repeat this step.[6]
-
Wash the resin with DMF (5 x 10 mL/g resin) to remove excess base.[6]
Protocol 4: Coupling of this compound
This protocol outlines the use of different coupling reagents. The choice of reagent may depend on the complexity of the peptide sequence.
Method A: HBTU Activation
-
In a separate vial, dissolve this compound (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.[3]
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[3]
-
Add the activated amino acid solution to the neutralized peptide-resin.[3]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[3]
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.
Method B: DIC/HOBt Activation
-
In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.[6]
-
Add DIC (3 equivalents) and allow the activation to proceed for 10-15 minutes.[6]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[6]
-
Monitor the coupling reaction using the Kaiser test.
Method C: PyAOP Activation (for sterically hindered couplings)
-
In a separate vial, dissolve this compound (3 equivalents), PyAOP (3 equivalents), and HOAt (3 equivalents) in DMF.[6]
-
Add DIEA (6 equivalents) to the activation mixture.[6]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.[6]
Protocol 5: Capping (Optional)
If the coupling reaction is incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.[6]
Protocol 6: Final Cleavage and Deprotection
Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
After the final coupling cycle, wash the resin thoroughly with DMF and DCM and dry under vacuum.[6]
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.[6]
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[6]
-
Evaporate the HF under a stream of nitrogen.
-
Wash the cleaved peptide with cold diethyl ether to precipitate the crude product and remove the scavengers.[5]
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.[5]
Protocol 7: Purification and Analysis
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.[6]
Data Presentation
The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide containing a this compound residue. Actual values may vary depending on the specific peptide sequence, scale, and instrumentation.
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used.[4][6] |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test.[6] |
| Coupling Efficiency (this compound) | ~95-98% | May require double coupling or optimized reagents.[6] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence.[6] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[6] |
| Final Purified Peptide Yield | 15 - 30% | Dependent on the efficiency of purification steps. |
Visualizing the Workflow
Caption: General workflow for the incorporation of this compound in Boc-SPPS.
Caption: Signaling pathways of common side reactions involving glutamic acid in Boc-SPPS.
References
Application Notes: The Strategic Use of Boc-Glu-OtBu in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide science, the precise assembly of amino acids into biologically active sequences is paramount. The chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), relies on a robust strategy of protecting reactive functional groups to ensure sequence fidelity. For glutamic acid, a frequently occurring residue critical for the structure and function of many bioactive peptides, effective side-chain protection is essential. N-α-Boc-L-glutamic acid γ-tert-butyl ester (Boc-Glu-OtBu) is a key building block in this context. Its dual-protection scheme, featuring an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and a tert-butyl (OtBu) ester on the γ-carboxyl side chain, offers significant advantages in controlling peptide elongation and preventing unwanted side reactions.
This document provides detailed protocols and technical data on the application of this compound and its benzyl-protected analog, Boc-Glu(OBzl)-OH, in the synthesis of bioactive peptides, using the synthesis of a Neurotensin (NT) fragment analog as a representative example. Neurotensin is a neuropeptide involved in the regulation of dopamine pathways and pain perception, making its analogs significant targets for drug development.
The Advantage of Orthogonal Protection
The primary advantage of the Boc/Bzl or Boc/tBu protection strategy lies in its graduated acid lability. The Nα-Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA) during each cycle of peptide chain elongation. In contrast, the side-chain protecting groups, such as benzyl (Bzl) or tert-butyl (tBu), require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for their removal. This orthogonality ensures that the side chains remain protected throughout the synthesis until the final cleavage step, preventing side reactions such as pyroglutamate formation from an N-terminal glutamic acid residue or unwanted branching.
Quantitative Data Summary
The successful synthesis of bioactive peptides is measured by several key quantitative parameters. The following tables summarize typical and specific data for the synthesis of a glutamic acid-containing peptide, exemplified by a Neurotensin analog.
Table 1: Typical Parameters for Boc-SPPS of a Bioactive Peptide
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | Merrifield or PAM resin for peptide acids; MBHA for amides.[1] |
| Coupling Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser (ninhydrin) test. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is required to remove deletion and truncated sequences. |
| Final Purified Peptide Yield | 15 - 40% | Post-purification yield based on the initial resin loading. |
Table 2: Synthesis Data for a Cys-Neurotensin(8-13) Analog
| Parameter | Reported Value | Source |
| Peptide Sequence | Cys-Arg-Arg-Pro-Tyr-Ile-Leu | - |
| Final Purity (Post-HPLC) | 96.7% | [2] |
| Yield of PDS Modification | 59.1% | [2] |
Experimental Workflows and Logical Relationships
A clear understanding of the synthesis workflow is crucial for successful peptide production. The following diagram illustrates the general cycle for Boc-based Solid-Phase Peptide Synthesis.
Caption: General Workflow for Boc-SPPS Cycle
Detailed Experimental Protocols
The following protocols are representative of a manual Boc-SPPS for a generic peptide containing a glutamic acid residue, such as a Neurotensin analog, on a 0.5 mmol scale using a PAM (phenylacetamidomethyl) resin.
Protocol 1: Resin Swelling and Preparation
-
Place 1.0 g of PAM resin (substitution ~0.5 mmol/g) into a specialized SPPS reaction vessel.
-
Add 10 mL of dichloromethane (DCM) to the resin.
-
Agitate gently for 30 minutes at room temperature to swell the resin beads.
-
Drain the DCM by filtration.
Protocol 2: Boc-SPPS Cycle (for each amino acid)
-
Step A: Nα-Boc Deprotection
-
Add 10 mL of DCM to the swollen peptide-resin and agitate for 1 minute. Drain.
-
Add 10 mL of a 50% solution of trifluoroacetic acid (TFA) in DCM.
-
Agitate for a 5-minute pre-wash, then drain.[1]
-
Add a fresh 10 mL of 50% TFA in DCM and agitate for an additional 20 minutes.[1]
-
Drain the TFA solution.
-
Wash the peptide-resin sequentially with DCM (2 x 10 mL) and Isopropanol (IPA) (2 x 10 mL) to remove residual acid.[1]
-
-
Step B: Neutralization
-
Wash the peptide-resin with DCM (2 x 10 mL).
-
Add 10 mL of a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM.
-
Agitate for 5 minutes. Repeat the neutralization step once more.
-
Wash the peptide-resin thoroughly with DCM (5 x 10 mL) to remove excess base.
-
-
Step C: Amino Acid Coupling (Example: Boc-Glu(OBzl)-OH)
-
In a separate vial, dissolve the Boc-protected amino acid (e.g., Boc-Glu(OBzl)-OH, 2.0 mmol, 4 eq.) and an activating agent (e.g., HBTU, 2.0 mmol, 4 eq.) in 8 mL of N,N-Dimethylformamide (DMF).
-
Add DIEA (4.0 mmol, 8 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), repeat the coupling step.
-
Once complete, drain the coupling solution and wash the peptide-resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next cycle.
-
Protocol 3: Final Cleavage and Deprotection (HF Cleavage)
CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus.
-
After the final synthesis cycle, wash the peptide-resin thoroughly with DMF and DCM and dry it completely under a vacuum.
-
Transfer the dried peptide-resin (~1.2 g) to the HF reaction vessel.
-
Add a scavenger cocktail. For a peptide containing Tyr and Glu(OBzl), a common scavenger is anisole (1.0 mL).
-
Cool the reaction vessel to 0°C in an ice/water bath.
-
Carefully condense anhydrous HF (~10 mL) into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Suspend the residue (cleaved peptide and resin beads) in cold diethyl ether and triturate to precipitate the crude peptide.
-
Filter the precipitate through a fine-fritted funnel, wash several times with cold diethyl ether, and dry under vacuum.
-
Dissolve the crude peptide in an aqueous buffer (e.g., 10% acetic acid) for subsequent purification by preparative RP-HPLC.
Bioactivity and Signaling Pathway
Neurotensin exerts its biological effects primarily through the high-affinity Neurotensin Receptor 1 (NTSR1), a G-protein coupled receptor (GPCR). The binding of Neurotensin or its active fragment, NT(8-13), initiates a downstream signaling cascade.
Caption: Neurotensin Receptor 1 (NTSR1) Signaling Pathway
Upon ligand binding, NTSR1 activates the Gαq subunit of its associated G-protein.[3] This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses into the cytoplasm to induce the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Together, these events trigger a cascade of downstream cellular responses, including the activation of the ERK1/2 pathway, which is linked to cell proliferation and survival.[4]
Conclusion
The use of appropriately protected amino acids like this compound or Boc-Glu(OBzl)-OH is fundamental to the successful chemical synthesis of complex bioactive peptides. The Boc/Bzl strategy, while requiring strong acid for final cleavage, remains a powerful and effective method for producing high-purity peptides. The detailed protocols and workflow diagrams provided herein serve as a comprehensive guide for researchers aiming to synthesize glutamic acid-containing peptides for therapeutic and research applications. A thorough understanding of both the synthetic chemistry and the biological mechanism of action is critical for the rational design and development of novel peptide-based drugs.
References
The Versatility of Boc-Glu-OtBu in Modern Drug Discovery and Development
For Immediate Release
[City, State] – December 7, 2025 – Boc-L-glutamic acid γ-tert-butyl ester (Boc-Glu-OtBu), a cornerstone building block in synthetic chemistry, is proving to be an indispensable tool in the advancement of novel therapeutics. Its unique dual-protecting group strategy offers precise control in the intricate process of peptide synthesis and has found significant application in the burgeoning field of targeted drug delivery, particularly in the design of innovative antibody-drug conjugates (ADCs). This application note provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound, complete with experimental protocols and quantitative data to facilitate its integration into drug discovery and development workflows.
A Pillar in Peptide Synthesis
This compound is a derivative of L-glutamic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the γ-carboxyl group is esterified with a tert-butyl (OtBu) group.[1][2] This strategic protection is fundamental to its widespread use in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of complex peptide-based drugs.[3][4] The Boc group provides temporary, acid-labile protection of the amine, allowing for its selective removal during the stepwise elongation of the peptide chain.[1] Concurrently, the robust OtBu ester safeguards the glutamic acid side chain from participating in unwanted side reactions.[5] This orthogonality of protecting groups is paramount for achieving high-purity synthetic peptides.[1]
The incorporation of glutamic acid residues is critical for the biological activity of many therapeutic peptides, influencing properties such as solubility, receptor binding, and overall efficacy. This compound's excellent solubility in common organic solvents used in SPPS further streamlines the synthesis workflow.[3]
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard cycle for the incorporation of a this compound residue into a growing peptide chain on a solid support, such as a Merrifield or PAM resin.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection solution: Trifluoroacetic acid (TFA) in DCM (e.g., 25-50%)
-
Washing solvents: DCM, Isopropanol (IPA), DMF
-
Ninhydrin test solution for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes to neutralize the protonated N-terminal amine. Wash thoroughly with the coupling solvent (DMF).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.[7]
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Figure 1: General workflow for a single coupling cycle in Boc-SPPS.
Quantitative Data: Coupling Efficiency and Deprotection
The success of peptide synthesis heavily relies on the efficiency of each coupling and deprotection step. The following table summarizes typical conditions and expected outcomes for the incorporation and deprotection of this compound.
| Parameter | Reagents and Conditions | Typical Yield/Efficiency | Purity Analysis Reference |
| Coupling Efficiency | This compound (3 eq), HBTU (3 eq), DIEA (6 eq) in DMF, 1-2h, RT | >99% | Ninhydrin Test, HPLC |
| Boc Deprotection | 25-50% TFA in DCM, 20-30 min, RT | >99% | HPLC, Mass Spectrometry |
| Final Cleavage & OtBu Deprotection | Anhydrous HF or TFMSA with scavengers (e.g., anisole) | Variable (peptide dependent) | HPLC, Mass Spectrometry |
Note: Equivalents are relative to the resin's substitution level. Actual yields and purity are sequence-dependent and require optimization.
Revolutionizing Targeted Therapy: this compound in Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[3][8][9] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, efficacy, and safety.[] Recent advancements have highlighted the use of glutamic acid-containing linkers to enhance the physicochemical properties of ADCs.
The incorporation of glutamic acid into the linker structure, often as part of a di- or tripeptide sequence, can significantly improve the hydrophilicity of the ADC. This is crucial for preventing aggregation, a common issue with ADCs carrying hydrophobic payloads, and for improving their pharmacokinetic profile.
A notable example is the development of a glutamic acid-valine-citrulline (Glu-VC) linker.[3][8][9] This tripeptide linker has demonstrated enhanced stability in mouse plasma compared to the commonly used valine-citrulline (VC) linker, which is susceptible to premature cleavage by mouse carboxylesterases.[3][8][9] This improved stability in preclinical models is crucial for accurately evaluating the efficacy and safety of new ADC candidates. The glutamic acid residue in the P3 position of the peptide linker appears to sterically hinder the unwanted enzymatic cleavage in the bloodstream while still allowing for efficient cleavage by lysosomal proteases, such as cathepsin B, within the target cancer cells.[1]
Experimental Protocol: Synthesis and Conjugation of a Glutamate-Containing ADC Linker (Conceptual)
This protocol provides a conceptual framework for the synthesis of a glutamate-containing linker and its conjugation to an antibody. The synthesis would start with a Boc-Glu(OtBu)-OH derivative and proceed through several steps to create a functionalized linker ready for conjugation.
Part 1: Synthesis of a Maleimide-Functionalized Glu-VC-PABC Linker
-
Peptide Synthesis (Solution-Phase):
-
Couple Boc-Glu(OtBu)-OH to H-Val-Cit-PABC-PNP (p-nitrophenyl carbonate) using a suitable coupling agent (e.g., HBTU/DIEA) in solution.
-
Deprotect the Boc group using TFA.
-
React the free N-terminus with a maleimide-containing activated ester (e.g., maleimidocaproyl-NHS) to install the antibody conjugation handle.
-
-
Purification: Purify the final linker-payload construct using reversed-phase high-performance liquid chromatography (RP-HPLC).
Part 2: Antibody-Drug Conjugation
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of a monoclonal antibody (e.g., Trastuzumab) using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
-
Conjugation: React the reduced antibody with the maleimide-functionalized Glu-VC-linker-payload in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The maleimide group will selectively react with the free thiols on the antibody.
-
Purification and Characterization:
-
Purify the resulting ADC from unconjugated linker-payload and unreacted antibody using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like HIC-HPLC, UV-Vis spectroscopy, or mass spectrometry.[5][11]
-
Figure 2: Conceptual workflow for the synthesis and conjugation of a glutamate-containing ADC.
Quantitative Data: ADC Characterization
The quality and efficacy of an ADC are critically dependent on its drug-to-antibody ratio (DAR). The following table provides representative data for the characterization of an ADC with a glutamate-containing linker.
| Parameter | Method | Typical Result |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, Mass Spectrometry | Average DAR of 3.5 - 4.0 |
| Monomer Purity | Size-Exclusion Chromatography (SEC) | >95% |
| In Vitro Stability (Mouse Plasma) | LC-MS analysis of payload release | <10% payload release after 24 hours |
| In Vitro Cytotoxicity | Cell-based assay (e.g., MTT) | Sub-nanomolar IC50 against target cancer cells |
Conclusion
This compound is a versatile and critical reagent in modern drug discovery and development. Its well-defined protective group chemistry makes it a reliable building block for the synthesis of complex therapeutic peptides. Furthermore, the strategic incorporation of glutamic acid, facilitated by the use of this compound derivatives, into the linkers of antibody-drug conjugates is a promising strategy for developing more stable, efficacious, and safer targeted cancer therapies. The detailed protocols and data presented herein provide a valuable resource for researchers looking to leverage the full potential of this compound in their drug discovery programs.
References
- 1. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 9. communities.springernature.com [communities.springernature.com]
- 11. criver.com [criver.com]
Application Notes and Protocols for the Cleavage of Peptides Containing Boc-Glu(OtBu) from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method used in SPPS. A critical step in this methodology is the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This document provides a detailed protocol for the cleavage of peptides containing the Boc-Glu(OtBu) residue from the resin, a common scenario in Boc-SPPS.
The glutamic acid side-chain carboxyl group is typically protected as a tert-butyl ester (OtBu) to prevent side reactions during peptide elongation. Both the N-terminal Boc group and the Glu(OtBu) side-chain protection are labile to strong acids, such as trifluoroacetic acid (TFA), which facilitates their removal in a single step along with cleavage from most resins. However, the acidolytic cleavage generates reactive carbocations, primarily the tert-butyl cation, which can lead to undesirable side reactions, such as the alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr).[1][2][3] To mitigate these side reactions, scavengers are added to the cleavage cocktail to trap these reactive species.[1][2][4]
This application note outlines the standard procedures, recommended cleavage cocktails, and post-cleavage work-up to ensure a high yield and purity of the target peptide.
Data Presentation: Cleavage Cocktail Compositions
The selection of an appropriate cleavage cocktail is critical and depends on the amino acid composition of the peptide.[5] The following table summarizes common cleavage cocktails used for peptides containing various sensitive residues.
| Cocktail Designation | Composition (v/v/w) | Scavengers | Primary Application Notes | Reference |
| Standard (Reagent R) | TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane (TIS), Water | General purpose for peptides without highly sensitive residues. TIS is an efficient scavenger for tert-butyl cations.[6] | [5][6] |
| Thiol-Containing | TFA/Thioanisole/EDT (90:5:5) | Thioanisole, Ethanedithiol (EDT) | Recommended for peptides containing Cys to prevent S-alkylation.[1] | [1] |
| For Tryptophan | TFA/TIS/EDT/Thioanisole (90:5:3:2) | TIS, EDT, Thioanisole | Protects the indole ring of Trp from modification. | [1] |
| For Methionine | TFA/Thioanisole/DMS (90:5:5) | Thioanisole, Dimethyl sulfide (DMS) | Prevents S-alkylation of Met. | [1][2] |
| "Odorless" (Reagent B) | TFA/Phenol/H₂O/TIS (88:5:5:2) | Phenol, Water, TIS | An alternative to thiol-based scavengers, reducing odor. Phenol also acts as a scavenger. | [7] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT | Phenol, Water, Thioanisole, EDT | A robust cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr. | [2] |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DMS: Dimethyl sulfide.
Experimental Protocols
Materials and Equipment
-
Peptide-resin synthesized via Boc-SPPS
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers (e.g., Triisopropylsilane (TIS), water, thioanisole, 1,2-ethanedithiol (EDT))
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether (-20°C)
-
Reaction vessel with a sintered glass filter
-
Shaker or vortex mixer
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas line
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization
Pre-Cleavage Resin Preparation
-
Swelling the Resin: Transfer the dried peptide-resin to a reaction vessel. Wash the resin with DCM (3 x 10 mL/g of resin) to swell it and remove any residual solvents from the synthesis.
-
Final Boc Deprotection (if necessary): If the N-terminal Boc group is still present, it will be removed during the cleavage step.
Peptide Cleavage Procedure
Caution: TFA is a strong, corrosive acid. All steps involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Prepare the Cleavage Cocktail: Freshly prepare the appropriate cleavage cocktail from the table above based on the peptide sequence. For a peptide containing only Boc-Glu(OtBu) and other non-sensitive amino acids, the standard TFA/TIS/H₂O (95:2.5:2.5) cocktail is a good starting point.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the swollen resin (approximately 10-20 mL per gram of resin).
-
Securely cap the reaction vessel and agitate at room temperature for 1.5 to 4 hours. The optimal time can be determined by cleaving a small aliquot of resin and analyzing the product by HPLC. For most standard peptides, 2 hours is sufficient.[5]
-
-
Filtration: Filter the cleavage mixture to separate the resin from the filtrate containing the cleaved peptide. Collect the filtrate in a clean centrifuge tube.
-
Resin Wash: Wash the resin with a small volume of fresh TFA (2-3 mL/g of resin) to recover any remaining peptide. Combine this wash with the initial filtrate.
Post-Cleavage Work-up and Peptide Isolation
-
Peptide Precipitation:
-
Place the collected filtrate in a larger centrifuge tube.
-
Slowly add the TFA solution dropwise to a 10-fold excess of cold diethyl ether (-20°C) while gently vortexing.[8]
-
A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Centrifugation and Washing:
-
Centrifuge the suspension (e.g., at 3000-4000 rpm for 5-10 minutes) to pellet the peptide.
-
Carefully decant the ether supernatant, which contains the scavengers and cleaved protecting groups.
-
Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation. Perform this wash step 2-3 times to remove residual TFA and scavengers.[9]
-
-
Drying the Peptide: After the final wash and decantation, dry the peptide pellet under a gentle stream of nitrogen or argon, or in a vacuum desiccator. Avoid over-drying, which can make the peptide difficult to dissolve.
Analysis and Purification
-
Purity Analysis: Dissolve a small amount of the crude, dried peptide in a suitable solvent (e.g., 0.1% TFA in water or an aqueous acetonitrile solution). Analyze the purity of the crude peptide by analytical reverse-phase HPLC (RP-HPLC).[9]
-
Identity Confirmation: Confirm the molecular weight of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9]
-
Purification: Purify the crude peptide using preparative RP-HPLC to obtain the final product with high purity.
-
Final Product Characterization: After purification, perform a final analysis of the peptide by analytical RP-HPLC and mass spectrometry to confirm its purity and identity.
Potential Side Reactions Involving Glutamic Acid
While the Boc-Glu(OtBu) strategy is generally robust, some side reactions can occur:
-
Incomplete Deprotection: Insufficient cleavage time or TFA concentration can lead to incomplete removal of the OtBu group. This can be monitored by HPLC and mass spectrometry.
-
Acylium Ion Formation: Under strong acid conditions, the protonated γ-carboxyl group of glutamic acid can form a reactive acylium ion, which may lead to cyclization to a pyroglutamate residue (if Glu is at the N-terminus) or reaction with scavengers.[10][11]
-
Aspartimide Formation: If the peptide sequence contains an Asp-Xxx motif, aspartimide formation can be a significant side reaction, particularly with certain cleavage conditions.[12]
Mandatory Visualization
Caption: Workflow for the cleavage of peptides with Boc-Glu(OtBu) from resin.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Post-Synthesis Modification of Peptides Containing Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid (Glu), with its carboxylic acid side chain, presents a versatile handle for the post-synthesis modification of peptides. Such modifications are pivotal in tailoring the physicochemical properties, biological activity, stability, and pharmacokinetic profiles of peptide-based therapeutics and research tools. This document provides an in-depth overview of common post-synthesis modification strategies for peptides containing glutamic acid, including esterification, amidation, and bioconjugation. Detailed protocols for key experimental procedures are provided, along with quantitative data to guide reaction optimization.
I. Esterification of the Glutamic Acid Side Chain
Esterification of the γ-carboxyl group of glutamic acid is a widely employed strategy to neutralize its negative charge, enhance cell permeability, or to install a temporary protecting group for further selective modifications.[1][2] Both chemical and enzymatic methods can be employed for this purpose.
A. Chemical Esterification
Chemical esterification methods often involve the use of an alcohol in the presence of an acid catalyst.[3] One common challenge is achieving selectivity for the side-chain carboxyl group over the C-terminal carboxyl group.[4] The use of orthogonal protecting groups during solid-phase peptide synthesis (SPPS) is a standard approach to circumvent this issue. For instance, the side chain can be protected as a tert-butyl ester, which is stable to the piperidine used for Fmoc deprotection but can be selectively removed under acidic conditions.[1]
Table 1: Comparison of Chemical Esterification Methods for Glutamic Acid Side Chains
| Method | Reagents and Conditions | Typical Yield | Key Features & Limitations |
| Acid-Catalyzed Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., HCl, H₂SO₄) | Moderate to High | Simple and cost-effective. May lack selectivity between the γ-carboxyl and C-terminal carboxyl groups in solution-phase synthesis.[3][4] |
| On-Resin Esterification with Orthogonal Protection | Fmoc-Glu(OAll)-OH or Fmoc-Glu(O-2-PhiPr)-OH during SPPS, followed by selective deprotection and on-resin esterification.[1] | High | Allows for selective modification of the glutamic acid side chain while the peptide is still attached to the solid support.[1] |
| FeCl₃-Mediated Deprotection and Modification | On-resin peptide with Glu(OtBu), FeCl₃, followed by coupling with an alcohol. | Good | A mild Lewis acid-based method for on-resin deprotection of the tert-butyl ester, allowing for subsequent esterification.[5] |
B. Enzymatic Esterification
Enzymatic methods offer high selectivity for the α-carboxylic acid group, which can be advantageous in specific contexts, although the primary focus here is on side-chain modification.[4] However, specific enzymes can be engineered or selected for side-chain activity.
Experimental Protocol: On-Resin Esterification via Allyl Deprotection
This protocol describes the selective deprotection of an allyl-protected glutamic acid side chain followed by esterification on the solid support.
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc/tBu chemistry, incorporating Fmoc-Glu(OAll)-OH at the desired position.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Allyl Deprotection:
-
Prepare a solution of Pd(PPh₃)₄ (3 equivalents relative to the peptide) in DCM.
-
Add the catalyst solution to the resin.
-
Add phenylsilane (25 equivalents) to the resin suspension.
-
Agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.
-
Wash the resin thoroughly with DCM (3x), 0.5% diisopropylethylamine (DIPEA) in DCM (3x), 0.5% sodium diethyldithiocarbamate in N,N-dimethylformamide (DMF) (3x), and DMF (3x).
-
-
Esterification:
-
Activate the desired alcohol (e.g., 10 equivalents of benzyl alcohol) with a coupling reagent such as HBTU (9.5 equivalents) and HOBt (10 equivalents) in the presence of DIPEA (20 equivalents) in DMF for 10 minutes.
-
Add the activated alcohol solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).
Caption: On-resin esterification workflow.
II. Amidation of the Glutamic Acid Side Chain
Amidation of the glutamic acid side chain is a common modification to introduce new functionalities, mimic protein-protein interactions, or improve the peptide's pharmacological properties.[6] This can be achieved by coupling a primary or secondary amine to the γ-carboxyl group.
A. Chemical Amidation
Similar to esterification, selective amidation is typically performed on-resin using an orthogonally protected glutamic acid residue. The deprotected side-chain carboxylic acid is then activated with standard peptide coupling reagents before the addition of the amine.
Table 2: Reagents for On-Resin Amidation of Glutamic Acid Side Chains
| Coupling Reagent | Activation Conditions | Typical Yield | Notes |
| HBTU/HOBt | HBTU (1 eq), HOBt (1 eq), DIPEA (2 eq) in DMF | High | A reliable and widely used coupling cocktail for amide bond formation. |
| HATU | HATU (1 eq), DIPEA (2 eq) in DMF | Very High | Generally more efficient than HBTU, especially for hindered amines. |
| EDC/NHS | EDC (1.5 eq), NHS (1.5 eq) in DMF | Good to High | Carbodiimide-based coupling, often used for bioconjugation in aqueous environments.[7] |
Experimental Protocol: On-Resin Amidation
This protocol outlines the general procedure for amidating a glutamic acid side chain on a solid support.
-
Peptide Synthesis: Synthesize the peptide using Fmoc-Glu(O-protecting group)-OH where the protecting group is orthogonal to the tBu-based protection (e.g., OAll, O-2-PhiPr).
-
Selective Deprotection: Remove the orthogonal protecting group from the glutamic acid side chain as described in the esterification protocol (for allyl) or with 1% TFA in DCM (for 2-phenylisopropyl).[1]
-
Amide Coupling:
-
Swell the resin in DMF.
-
Prepare a solution of the desired amine (5-10 equivalents) in DMF.
-
In a separate vessel, prepare the activation solution: dissolve HBTU (4.9 equivalents) and HOBt (5 equivalents) in DMF, then add DIPEA (10 equivalents).
-
Add the activation solution to the resin and agitate for 2 minutes.
-
Add the amine solution to the activated resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining protecting groups.
Caption: General workflow for on-resin amidation.
III. Bioconjugation Strategies
The carboxylic acid side chain of glutamic acid can be leveraged for the site-specific attachment of various molecules, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs.[7][8]
A. Carbodiimide-Mediated Conjugation
The reaction of the glutamic acid side chain with a primary amine on a molecule of interest can be facilitated by carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) to improve efficiency and stability of the active intermediate.[7]
B. Ugi Three-Component Reaction
A more advanced strategy for N-terminal glutamic acid modification is the Ugi three-component reaction. This method allows for the selective modification of an N-terminal glutamic acid by reacting the peptide with an isocyanide and an aldehyde under mild conditions.[9]
Experimental Protocol: Solution-Phase Bioconjugation using EDC/NHS
This protocol describes the conjugation of an amine-containing molecule to a glutamic acid side chain in a purified peptide.
-
Peptide Preparation: The purified peptide containing a free glutamic acid side chain is dissolved in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Activation of Carboxyl Group:
-
Add NHS (5 equivalents) and EDC (5 equivalents) to the peptide solution.
-
Stir the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation:
-
Add the amine-containing molecule (1.5-2 equivalents) to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer (e.g., phosphate buffer).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the resulting conjugate using techniques such as size-exclusion chromatography or reverse-phase HPLC to remove unreacted starting materials and byproducts.
Caption: EDC/NHS mediated bioconjugation pathway.
IV. Impact of Glutamic Acid Modification on Peptide Function
The modification of glutamic acid residues can have profound effects on the biological activity and properties of a peptide.
-
Pyroglutamate Formation: An N-terminal glutamic acid can cyclize to form pyroglutamic acid (pGlu).[10] This modification can increase peptide stability by protecting against degradation by aminopeptidases.[11] However, it can also alter the peptide's conformation and receptor binding affinity.[10]
-
Charge Neutralization: Esterification or amidation of the glutamic acid side chain neutralizes its negative charge. This can enhance the peptide's ability to cross cell membranes and may alter its interaction with binding partners.
-
Introduction of New Functionalities: Bioconjugation can be used to attach imaging agents, targeting moieties, or drugs to the peptide, thereby creating theranostic agents or targeted therapeutics.[12]
Conclusion
The post-synthesis modification of peptides containing glutamic acid is a powerful tool in peptide chemistry and drug discovery. The strategies outlined in this document, from simple esterification and amidation to more complex bioconjugation reactions, provide a versatile toolkit for modulating the properties of peptides. The choice of modification strategy will depend on the desired outcome, whether it is to improve stability, enhance cell permeability, or introduce a new functional moiety. Careful consideration of the reaction conditions and purification methods is essential to ensure the successful synthesis of homogeneously modified peptides.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. neulandlabs.com [neulandlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Site-Specific Chemical Strategies for Protein Bioconjugation [escholarship.org]
- 10. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Peptide-Targeted Polyglutamic Acid Doxorubicin Conjugates for the Treatment of αvβ6-Positive Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis of Peptides with Boc-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The large-scale synthesis of peptides is a critical component in the development of therapeutic drugs and research tools. The Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy remains a robust and relevant method, particularly for certain peptide sequences. A key building block in many biologically active peptides is glutamic acid, which is often incorporated using the doubly protected derivative, N-α-Boc-L-glutamic acid γ-tert-butyl ester (Boc-Glu-OtBu). This derivative provides orthogonal protection of the α-amino group with the acid-labile Boc group and the side-chain carboxyl group with the also acid-labile, but more stable, tert-butyl (OtBu) ester. This dual protection is fundamental for preventing side reactions during peptide chain elongation.
Scaling up peptide synthesis from laboratory (milligram) to industrial (kilogram) quantities introduces significant challenges. These include ensuring consistent reaction kinetics, managing heat and mass transfer within large reactor vessels, minimizing side reactions, and developing robust, scalable purification methods. This document provides detailed application notes and protocols for the large-scale synthesis of peptides containing this compound, addressing these critical considerations to ensure high yield and purity of the final product.
Key Considerations for Large-Scale Boc-SPPS
Successfully scaling up Boc-SPPS requires careful attention to several factors that are less critical at the laboratory scale.
Reactor Design and Agitation: Large-scale SPPS reactors, which can range from 5 to 500 liters, are typically jacketed to allow for precise temperature control. Efficient mixing is crucial to ensure uniform distribution of reagents and to prevent the resin from settling, which can lead to incomplete reactions. Mechanical stirring with multistage impellers is common in large reactors to achieve thorough mixing without causing mechanical damage to the resin beads.
Heat and Mass Transfer: The deprotection and coupling reactions in SPPS are often exothermic. In large reactors, inefficient heat dissipation can lead to temperature gradients, which can increase the rate of side reactions. The reactor's jacketed cooling system must be adequate to maintain a consistent temperature throughout the synthesis. Similarly, efficient mass transfer is necessary to ensure that reagents diffuse effectively to the core of the resin beads.
Reagent Stoichiometry and Addition: While a large excess of reagents is common in small-scale synthesis to drive reactions to completion, this is not economically viable at a large scale. At an industrial scale, the excess of protected amino acids and coupling reagents is typically reduced to 1.25–1.5 equivalents. The method of reagent addition is also critical; for instance, the controlled, portion-wise addition of Boc-anhydride can help manage the exothermic nature of the reaction.
Process Analytical Technology (PAT): The implementation of PAT is becoming increasingly important in large-scale peptide manufacturing to ensure process consistency and product quality. Real-time monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs) using techniques like ATR-FTIR and Raman spectroscopy can provide valuable insights into reaction completion, allowing for timely adjustments and reducing the risk of batch failure.
Common Side Reactions with Glutamic Acid in Boc-SPPS and Mitigation Strategies
Several side reactions can occur during the synthesis of peptides containing glutamic acid, particularly at a large scale. Understanding and mitigating these is crucial for obtaining a high-purity product.
| Side Reaction | Description | Mitigation Strategies |
| Pyroglutamate Formation | Cyclization of an N-terminal glutamic acid residue to form a pyroglutamate lactam, resulting in a mass loss of 18.01 Da. This can be promoted by the acidic conditions of Boc deprotection. | - Use in-situ neutralization protocols where the neutralization and coupling steps are performed concurrently. - Minimize the time the N-terminal glutamic acid is exposed to acidic conditions. |
| Transesterification | Reaction of the glutamic acid side-chain benzyl ester with alcohols (e.g., methanol used in washing steps) in the presence of a base, leading to the formation of a methyl ester. | - Avoid using alcohol-based washes after neutralization steps. - If alcohol washes are necessary, ensure the subsequent washes with a non-alcoholic solvent are thorough to remove any residual base. |
| Aspartimide Formation | Although more common with aspartic acid, it can occur with glutamic acid, especially in sequences like Glu-Gly or Glu-Ser. The side-chain carboxyl group can cyclize with the backbone amide nitrogen. | - Use coupling reagents known to suppress this side reaction, such as HOBt or Oxyma Pure. |
| Acylium Ion Formation | During strong acid cleavage (e.g., HF), the γ-carboxyl group of glutamic acid can form a reactive acylium ion, which can be trapped by scavengers like anisole to form a ketone adduct. | - Optimize the cleavage time and temperature; lower temperatures and shorter times can minimize this side reaction. - Consider a two-step "low-high" HF cleavage protocol to minimize the formation of carbocations. |
Detailed Experimental Protocols
Resin Preparation and Loading (Kilogram Scale)
This protocol describes the loading of the first amino acid onto a Merrifield resin.
-
Resin Swelling: In a suitable large-scale SPPS reactor, add Merrifield resin (e.g., 5 kg, 1.0 mmol/g substitution). Swell the resin in dimethylformamide (DMF) for at least 2 hours with gentle agitation.
-
Cesium Salt Preparation: In a separate vessel, dissolve the C-terminal Boc-amino acid (e.g., Boc-Gly-OH, 1.2 equivalents) in a mixture of ethanol and water. Add cesium carbonate (0.5 equivalents) and stir until the reaction is complete. Evaporate the solvent to obtain the Boc-amino acid cesium salt.
-
Resin Loading: Dissolve the dried Boc-amino acid cesium salt in a minimal amount of DMF and add it to the swollen resin in the reactor.
-
Reaction: Heat the mixture to 50°C and agitate for 12-24 hours.
-
Washing: Allow the resin to cool, then drain the reaction mixture. Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and finally dichloromethane (DCM).
-
Drying and Substitution Level Determination: Dry a small sample of the resin under vacuum and determine the substitution level using a suitable method (e.g., picric acid titration).
Automated Large-Scale Boc-SPPS Cycle
The following is a generalized cycle for the addition of a single amino acid in a large-scale automated synthesizer.
-
Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).
-
Drain and add a fresh 50% TFA/DCM solution and agitate for 20 minutes.
-
When cysteine, methionine, or tryptophan are present, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.
-
-
Washing:
-
Wash the resin with DCM (2x).
-
Wash with isopropanol (IPA) (2x) to shrink the resin and help remove residual acid.
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).
-
Wash the resin thoroughly with DCM (3x).
-
-
Coupling (using HBTU):
-
In a separate vessel, dissolve the Boc-amino acid (e.g., this compound, 2-4 equivalents) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test (ninhydrin test).
-
-
Washing:
-
Wash the resin with DMF (3x).
-
Wash the resin with DCM (3x).
-
Final Cleavage and Deprotection (HF Cleavage)
Caution: Hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and trained personnel.
-
Preparation: Thoroughly dry the final peptide-resin under vacuum. Place the dried resin in a specialized HF cleavage apparatus.
-
Scavenger Addition: Add a scavenger cocktail to the resin. A common scavenger for peptides containing Trp, Met, or Cys is anisole (typically 10% v/v).
-
HF Addition: Cool the reaction vessel to -5 to 0°C. Condense anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a vacuum.
-
Peptide Precipitation: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Filter and dry the crude peptide.
Large-Scale Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for large-scale peptide purification.
-
Column Selection: For large-scale purification, columns packed with C8 or C18 silica-based media are commonly used. The particle size is typically larger (10-15 µm) than in analytical HPLC.
-
Mobile Phase Preparation: Prepare large volumes of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Crude Peptide Dissolution: Dissolve the crude peptide in mobile phase A. If solubility is an issue, a small amount of acetic acid or a minimal amount of mobile phase B can be added.
-
Chromatography:
-
Equilibrate the column with the starting mobile phase composition.
-
Load the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing mobile phase B concentration.
-
Monitor the elution profile using a UV detector at 210-220 nm.
-
-
Fraction Collection: Collect fractions across the main peptide peak.
-
Analysis and Pooling: Analyze the purity of each fraction using analytical RP-HPLC. Pool the fractions that meet the required purity specification.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a fluffy white powder.
Data Presentation: Scale-Up Synthesis Comparison
The following table provides a hypothetical comparison of key parameters for the synthesis of a 15-mer peptide containing a single Glu residue at a laboratory versus a large scale.
| Parameter | Laboratory Scale (100 mg) | Large Scale (1 kg) |
| Resin Amount | ~500 mg | ~5 kg |
| This compound Equivalents | 5.0 | 1.5 |
| Coupling Reagent Equivalents | 5.0 | 1.5 |
| Solvent Volume (per cycle) | ~10 mL | ~50 L |
| Crude Yield | 75-85% | 65-75% |
| Crude Purity (by HPLC) | 60-70% | 50-65% |
| Final Purified Yield | 15-25% | 10-20% |
| Final Purity (by HPLC) | >98% | >98% |
Visualization of Workflows and Pathways
Boc-SPPS Workflow
Caption: A single cycle of the large-scale Boc-SPPS workflow.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting decision tree for low purity in crude peptide.
Glutamate in NMDA Receptor Signaling
Many neuropeptides act as neuromodulators, influencing synaptic transmission. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, are crucial for synaptic plasticity, learning, and memory. Peptides containing glutamic acid can potentially modulate NMDA receptor activity.
Caption: Modulation of NMDA receptor signaling by a glutamate-containing peptide.
Conclusion
The large-scale synthesis of peptides containing this compound is a complex but manageable process when key scale-up factors are carefully considered. By optimizing reactor conditions, mitigating common side reactions through strategic protocol adjustments, and employing robust purification techniques, it is possible to produce high-purity peptides at a kilogram scale and beyond. The detailed protocols and troubleshooting guides provided in this document serve as a foundation for researchers, scientists, and drug development professionals to successfully navigate the challenges of industrial peptide manufacturing.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Glu-OtBu
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of N-α-Boc-L-glutamic acid γ-tert-butyl ester (Boc-Glu-OtBu) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to incomplete coupling?
A1: The coupling efficiency of this compound can be compromised by several factors. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the tert-butyl (OtBu) ester on the side chain contribute to significant steric hindrance.[1] This steric bulk can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.[2][3]
Q2: How can I detect incomplete coupling of this compound?
A2: Incomplete coupling can be identified using qualitative colorimetric tests performed on a small sample of the resin beads. The most common methods are:
-
Kaiser Test (Ninhydrin Test): This test gives a positive result (typically an intense blue color) in the presence of primary amines.[4][5] A positive result after the coupling step indicates that free amino groups remain on the resin, signifying an incomplete reaction.[6]
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another sensitive test for detecting primary amines.[5]
It is crucial to perform these tests after the coupling step to monitor the reaction's completion before proceeding to the next deprotection step.[4] Real-time monitoring of the coupling reaction is also possible with some automated peptide synthesizers, often by tracking UV absorbance.[7][8]
Q3: What are the consequences of incomplete coupling?
A3: Incomplete coupling leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[9] These deletion peptides are often difficult to separate from the target peptide during purification, which reduces the overall yield and purity of the final product.[6][10]
Troubleshooting Guide
Issue: Positive Kaiser test after this compound coupling.
This indicates the presence of unreacted N-terminal amines on the peptide-resin, confirming incomplete coupling. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Assess the Reaction Conditions
Initial reaction conditions may be suboptimal for a sterically hindered amino acid like this compound.
-
Problem: Insufficient reaction time or temperature.
-
Solution: Extend the coupling reaction time. If the initial coupling was for 1-2 hours, consider extending it to 4 hours or even overnight.[11] Increasing the reaction temperature to 30-40°C can also enhance the reaction kinetics, but this should be monitored for potential side reactions.[5]
-
Problem: Low concentration of reagents.
-
Solution: Increasing the concentration of the amino acid and coupling reagents can favor the bimolecular reaction.[12] Using a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents relative to the resin's free amine sites) can drive the reaction towards completion.[5][11]
Step 2: Re-evaluate the Coupling Reagent
The choice of coupling reagent is critical for overcoming steric hindrance.[11]
-
Problem: The current coupling reagent is not potent enough. Standard carbodiimide reagents like DCC or DIC alone may be insufficient.[11]
-
Solution: Switch to a more powerful coupling reagent. Uronium/aminium or phosphonium salt-based reagents are highly recommended for difficult couplings.[5][13]
Step 3: Perform a Double Coupling
-
Problem: A single coupling cycle is insufficient for complete reaction.
-
Solution: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound. This "double coupling" strategy can significantly improve the coupling efficiency for difficult residues.[3][12]
Step 4: Address Potential Peptide Aggregation
-
Problem: The growing peptide chain may aggregate on the resin, making the N-terminal amine inaccessible to the activated this compound.[14][15] This is more common in longer or hydrophobic sequences.
-
Solution:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl (0.5 M) to the reaction mixture to disrupt secondary structures.[5][14] Using a solvent mixture like DMF/DMSO can also be beneficial.[14][16]
-
Microwave Synthesis: Microwave-assisted peptide synthesis can help to reduce aggregation and accelerate coupling reactions.[17]
-
Step 5: Capping Unreacted Amines
-
Problem: If incomplete coupling persists after troubleshooting, unreacted N-terminal amines must be blocked to prevent the formation of deletion sequences in subsequent steps.
-
Solution: "Cap" the unreacted amines by acetylating them with acetic anhydride.[4] This terminates the extension of these chains, and the resulting capped, shorter peptides are typically easier to separate during purification.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Couplings | Potential Issues |
| Carbodiimides | DCC, DIC | Low to Moderate | DCC byproduct (DCU) is insoluble; can cause dehydration of Asn and Gln.[18][19] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | High to Very High | HBTU/TBTU can cause guanidinylation of the N-terminus if used in excess.[19] HATU and COMU are highly efficient.[20][21][22] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | High to Very High | PyBrOP is very reactive and suitable for N-methyl amino acids.[2][18] |
Experimental Protocols
Protocol 1: Double Coupling using HATU
This protocol is recommended when a standard coupling procedure results in a positive Kaiser test.
-
Initial Coupling:
-
Swell the peptide-resin in anhydrous DMF for 30 minutes.
-
In a separate vessel, pre-activate this compound (2.0 eq.), HATU (1.9 eq.), and DIPEA (4.0 eq.) in DMF for 5-10 minutes at room temperature.[2]
-
Drain the DMF from the resin and add the pre-activated amino acid solution.
-
Agitate the reaction for 1-2 hours at room temperature.[2]
-
Take a small sample of resin beads and perform a Kaiser test.
-
-
Washing:
-
If the Kaiser test is positive, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times).[2]
-
-
Second Coupling:
-
Prepare a fresh solution of pre-activated this compound with HATU and DIPEA as described in step 1.
-
Add this solution to the washed resin.
-
Agitate the reaction for another 1-2 hours.
-
-
Final Check and Capping:
-
Perform another Kaiser test. If it is negative, proceed with the synthesis.
-
If the test is still positive, wash the resin as in step 2 and proceed to a capping step using acetic anhydride to block the remaining free amines.
-
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
-
Sample Collection: After the coupling reaction has proceeded for the desired time, remove a few resin beads (approx. 5-10 mg).
-
Washing: Place the beads in a small test tube and wash them thoroughly with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heating: Heat the test tube at 100°C for 5 minutes.[4]
-
Observation:
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Key steps in the this compound coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bachem.com [bachem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization of Boc-Glu-OtBu
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing racemization of N-α-Boc-L-glutamic acid α-tert-butyl ester (Boc-Glu-OtBu) during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in peptide synthesis?
A1: Racemization is the conversion of a single, pure enantiomer (in this case, the L-form of the amino acid) into a mixture of both L- and D-enantiomers.[1][2] In peptide synthesis, maintaining the stereochemical integrity of each amino acid is paramount, as the biological activity, structure, and therapeutic efficacy of a peptide are highly dependent on its specific three-dimensional structure.[1][3][4] The incorporation of the incorrect D-isomer can lead to a final peptide product that is difficult to purify and may have significantly altered or diminished biological function.[1][3]
Q2: What is the primary mechanism of racemization for this compound during activation?
A2: The most common pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3] This occurs after the carboxylic acid of this compound is activated by a coupling reagent. The activated carbonyl group becomes susceptible to intramolecular attack by the adjacent amide nitrogen's lone pair of electrons, forming a planar oxazolone ring. The proton at the chiral α-carbon becomes highly acidic in this intermediate and can be easily abstracted by a base, leading to a loss of stereochemistry. The subsequent attack by the amine component can then occur from either face of this planar intermediate, resulting in a mixture of L and D products.[2][3] Urethane-based protecting groups like Boc are known to reduce the rate of oxazolone formation compared to other N-protecting groups.[1]
Q3: Which factors are most critical in controlling the racemization of this compound?
A3: Several factors during the activation and coupling steps significantly influence the extent of racemization. The most critical are:
-
Choice of Coupling Reagent and Additives: Modern uronium/aminium or phosphonium-based reagents, often used with additives, are preferred over carbodiimides alone.[1][2]
-
Type and Stoichiometry of the Base: The strength and steric hindrance of the base used play a crucial role.[1][3]
-
Reaction Temperature: Higher temperatures accelerate the rate of racemization.[1]
-
Solvent Polarity: More polar solvents can increase the rate of racemization.[3]
-
Activation Time: Prolonged exposure of the activated amino acid before coupling increases the risk of racemization.[1][5]
Q4: How does the choice of coupling reagent and additives affect racemization?
A4: The coupling reagent's primary role is to activate the carboxylic acid, but its structure and mechanism heavily influence racemization.
-
Carbodiimides (e.g., DCC, DIC): When used alone, these reagents form a highly reactive O-acylisourea intermediate that is very prone to racemization.[2][5] Their use is strongly recommended with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][6] These additives convert the O-acylisourea into a more stable active ester, which is less susceptible to racemization.[3][5]
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" because they form active esters in situ.[3] Reagents like HATU and COMU are known to be highly efficient, promoting rapid amide bond formation which outcompetes the rate of racemization.[1][3]
Q5: What is the role of the base, and which bases are recommended to minimize racemization?
A5: A base is often required for the coupling reaction, but it can also promote racemization by abstracting the α-proton from the activated intermediate.[3] The choice of base is therefore a compromise between facilitating the coupling reaction and minimizing epimerization.
-
Strong, Unhindered Bases: Triethylamine (TEA) should generally be avoided as its use can promote racemization.[1]
-
Weaker or Sterically Hindered Bases: For sensitive couplings, a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like N,N-diisopropylethylamine (DIPEA) is commonly used.[1][6] To further suppress racemization, a highly hindered base such as 2,4,6-collidine is often recommended.[1][3][6] It is also crucial to use the minimum amount of base necessary for the reaction.[4]
Troubleshooting Guide
Issue: High Levels of D-Isomer Detected in the Final Peptide
This is a common problem that can often be traced back to the coupling conditions used for this compound. Follow these steps to troubleshoot and mitigate the issue.
Caption: Troubleshooting workflow for minimizing racemization.
Mechanism of Racemization via Oxazolone Formation
The primary pathway for racemization involves the formation of a planar oxazolone intermediate, which loses its stereochemical information upon deprotonation by a base.
Caption: Oxazolone formation pathway leading to racemization.
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific reaction conditions. The following table summarizes representative data on the impact of coupling additives and reagents on racemization levels for N-protected amino acids, which can serve as a guide.
| Coupling Reagent | Additive | Base | Racemization (%) | Reference Amino Acid |
| DIC | HOBt | DIPEA | 9.3 | Z-L-Phg-OH |
| DIC | Oxyma | DIPEA | 1.1 | Z-L-Phg-OH |
| DIC | None | - | High | General |
| HATU | Internal | NMM | Low | Fmoc-L-His(Trt)-OH |
| DIC | Oxyma | - | 1.8 | Fmoc-L-His(Trt)-OH |
Data adapted from studies on various N-protected amino acids to illustrate trends.[1][7] Actual racemization levels for this compound may vary.
Experimental Protocols
Protocol 1: Minimal Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization by using a modern additive and low temperature.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous DMF or DCM (to make a 0.1 M solution).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled solution.
-
Pre-activation: Stir the mixture at 0°C for 5 minutes. This allows for the formation of the less racemization-prone active ester.[1][5]
-
Coupling: Add the amine component (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature and continue stirring for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the diisopropylurea (DIU) byproduct. Process the filtrate using standard aqueous work-up and purification procedures.
Protocol 2: Low-Racemization Coupling using HATU/DIPEA
This protocol uses a highly efficient onium salt reagent to promote rapid coupling.
-
Preparation: Dissolve this compound (1.0 eq.) and the amine component (1.0-1.2 eq.) in anhydrous DMF (to make a 0.1 M solution).
-
Reagent Addition: In a separate vial, dissolve HATU (1.1 eq.) in anhydrous DMF and add it to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Base Addition: Add DIPEA (2.0 eq.) dropwise while maintaining the temperature at 0°C.[1]
-
Reaction: Stir the reaction at 0°C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and perform a standard aqueous work-up followed by purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Boc deprotection conditions to avoid side-chain alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Boc deprotection conditions and avoid unwanted side-chain alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of side-chain alkylation during Boc deprotection?
A1: Side-chain alkylation during the removal of the tert-butoxycarbonyl (Boc) protecting group is primarily caused by the formation of reactive carbocations. The tert-butyl cation, generated from the cleavage of the Boc group, can alkylate sensitive side-chains, particularly those of tryptophan, methionine, and tyrosine residues. The stability of this carbocation makes it a potent electrophile. Factors that exacerbate this issue include strong acidic conditions, high temperatures, and prolonged reaction times.
Q2: How can I prevent t-butylation of tryptophan side-chains?
A2: Tryptophan is highly susceptible to alkylation at its indole nucleus. To prevent this, the addition of cation scavengers to the reaction mixture is crucial. These scavengers are electron-rich compounds that can effectively trap the tert-butyl cation before it reacts with the tryptophan side-chain.
Q3: What are the recommended scavengers for protecting methionine and tyrosine residues?
A3: Methionine's thioether side-chain can be oxidized or alkylated. Tyrosine's phenol ring is also prone to alkylation. For methionine, scavengers like thioanisole or dithiothreitol (DTT) are effective. For tyrosine, using a scavenger such as anisole or cresol can help prevent alkylation of the phenolic ring.
Q4: Can the choice of acid affect the extent of side-chain alkylation?
A4: Absolutely. The strength and concentration of the acid used for Boc deprotection play a significant role. While strong acids like trifluoroacetic acid (TFA) are commonly used, their concentration should be optimized. Using a lower concentration of TFA (e.g., 25-50% in a solvent like dichloromethane) can reduce the rate of carbocation formation and subsequent side-chain alkylation. Weaker acids, such as formic acid or HCl in dioxane, can also be considered as alternatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during Boc deprotection and provides systematic solutions.
Problem 1: Significant side-product formation consistent with t-butylation of sensitive residues.
-
Initial Assessment: Analyze the crude product by mass spectrometry (MS) and HPLC to confirm the presence of +56 Da adducts, which corresponds to the addition of a tert-butyl group.
-
Troubleshooting Workflow:
Problem 2: Incomplete Boc deprotection.
-
Initial Assessment: HPLC analysis of the reaction mixture shows a significant amount of starting material remaining.
-
Troubleshooting Steps:
-
Increase Reaction Time: The deprotection may be slow. Monitor the reaction at regular intervals.
-
Increase Acid Concentration: If a lower concentration of acid was initially used to avoid side-chain reactions, a modest increase may be necessary to drive the reaction to completion.
-
Elevate Temperature: Gently warming the reaction (e.g., to 30-40 °C) can increase the rate of deprotection, but this should be done cautiously as it can also increase the rate of side-chain alkylation.
-
Experimental Protocols
Standard Boc Deprotection Protocol with Scavengers
-
Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane, DCM).
-
Add the chosen scavenger(s) to the solution. A typical excess is 5-10 equivalents relative to the substrate.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the acid (e.g., TFA) to the desired final concentration.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, remove the acid and volatile components under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected product.
Quantitative Data Summary
Table 1: Effect of Scavengers on Preventing Tryptophan Alkylation
| Scavenger (50 equiv.) | % Tryptophan Alkylation | Reference |
| None | >95% | |
| 2-Mercaptoethanol | <5% | |
| Triethylsilane (TES) | <2% | |
| Thioanisole | <10% |
Table 2: Influence of TFA Concentration on Side-Product Formation
| TFA Concentration in DCM | % Deprotection (1h) | % Side-Product Formation |
| 95% | >99% | High |
| 50% | ~95% | Moderate |
| 25% | ~80% | Low |
Mechanistic Overview
The following diagram illustrates the mechanism of Boc deprotection and the competing side-chain alkylation reaction.
Caption: Mechanism of Boc deprotection and side-chain alkylation.
strategies to minimize aspartimide formation from adjacent residues
Welcome to the Technical Support Center for Peptide Synthesis. This guide provides detailed information, troubleshooting advice, and protocols to help you minimize aspartimide formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide (Asi) formation is a common and troublesome side reaction in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] It occurs when the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carbonyl of the Asp. This intramolecular cyclization forms a five-membered succinimide ring.[3]
This side reaction is highly problematic for several reasons:
-
Yield Reduction: It consumes the desired peptide, lowering the overall synthesis yield.[2]
-
Difficult Purification: The primary aspartimide intermediate can undergo further reactions. Nucleophilic attack by piperidine (from Fmoc deprotection) or water can open the ring to form a mixture of products, including α- and β-aspartyl peptides.[4][5]
-
Racemization: The aspartimide intermediate is chirally unstable and can lead to epimerization at the α-carbon of the aspartic acid residue.
-
Co-elution: The resulting D-α-aspartyl and D/L-β-aspartyl peptide impurities are often difficult or impossible to separate from the target peptide by HPLC because they have identical masses and similar retention times.[1]
Q2: What is the chemical mechanism of aspartimide formation?
The reaction is typically catalyzed by the base (e.g., piperidine) used for Fmoc deprotection. The process proceeds in two main stages:
-
Ring Formation: The deprotonated backbone amide nitrogen of the residue C-terminal to Asp acts as a nucleophile, attacking the electrophilic carbonyl of the Asp side-chain ester. This forms the five-membered aspartimide ring.[4][5]
-
Ring Opening: The unstable aspartimide ring is susceptible to nucleophilic attack. This can occur via two pathways:
Both pathways can result in racemized products.[2]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid residue immediately C-terminal to the Aspartic acid (the Asp-Xxx motif).
-
High Risk: Sequences where Xxx is Glycine (Gly) , Asparagine (Asn) , Serine (Ser) , or Aspartic Acid (Asp) are particularly prone to this side reaction.[2][3][6] The lack of steric hindrance in Gly makes the Asp-Gly sequence the most susceptible motif.[4][6]
-
Moderate Risk: Other residues with small side chains such as Alanine (Ala), Threonine (Thr), Cysteine (Cys), and Arginine (Arg) also increase susceptibility.[4]
-
Protecting Group Influence: The protecting group on the side chain of the Xxx residue can also play a role. For example, an Asp(OtBu)-Cys(Trt) motif resulted in only 5.5% aspartimide formation under conditions where Asp(OtBu)-Cys(Acm) yielded 27%.[4][5]
Q4: What experimental factors influence the rate of aspartimide formation?
Several factors beyond the peptide sequence can significantly affect the rate of this side reaction:[4][7]
-
Base: Stronger bases (like piperidine) and longer exposure times during Fmoc deprotection increase the rate.[2][3]
-
Temperature: Higher temperatures accelerate the reaction. This is a critical consideration for microwave-assisted SPPS.[4][8]
-
Solvent: Higher polarity solvents can lead to more aspartimide formation.[4][5] The presence of small amounts of water can also increase the instability of the Asp(OtBu) residue.[4][7]
-
Peptide Conformation: The local conformation of the peptide on the solid support can either facilitate or hinder the required geometry for the intramolecular attack.[4][7]
Troubleshooting Guide
Q5: I see an unexpected peak in my HPLC/UPLC with the same mass as my product. How do I confirm if it's an aspartimide-related impurity?
This is a classic sign of aspartimide formation, as the resulting β-aspartyl and epimerized α-aspartyl peptides are mass-neutral impurities.[1] The workflow below can help you diagnose and address the issue.
Q6: How can I modify my Fmoc-deprotection step to reduce aspartimide formation?
Altering the deprotection conditions is often the simplest and most cost-effective first step.
-
Use a Weaker Base: Replacing 20% piperidine with a weaker base like 50% morpholine or 20% piperazine can significantly reduce the rate of aspartimide formation. However, these may not be sufficient for complete Fmoc removal in all cases.[1][2]
-
Add an Acidic Additive: Adding a small amount of a weak organic acid to the piperidine solution can suppress the side reaction.[9][10] Formic acid (at 5% v/v) or HOBt (at 0.1 M) are common choices.[1][4] The acid helps to neutralize the basicity just enough to slow the side reaction without significantly impacting Fmoc removal efficiency.
| Deprotection Cocktail (in DMF) | Relative Aspartimide Formation | Notes |
| 20% Piperidine | High | Standard condition, most prone to side reaction.[11] |
| 50% Morpholine | Very Low | Milder base, but may result in incomplete Fmoc removal.[11] |
| 20% Piperazine | Low | Weaker base than piperidine, effective at suppression.[1] |
| 20% Piperidine + 0.1 M HOBt | Low | Significantly reduces aspartimide formation.[1] |
| 20% Piperidine + 5% Formic Acid | Very Low | Highly effective at suppressing the side reaction.[4][12] |
Q7: Which side-chain protecting groups for Asp are best for minimizing this side reaction?
Using a sterically hindered ester group for the Asp side-chain can physically block the nucleophilic attack. While the standard tert-butyl (OtBu) group offers some protection, bulkier groups are more effective.[1][4]
| Asp Protecting Group | Structure Type | Efficacy in Suppression | Reference |
| OtBu (tert-butyl) | Standard Ester | Baseline | [4] |
| OMpe (3-methylpent-3-yl) | Bulky Alkyl Ester | Good | [1] |
| OEpe (3-ethyl-3-pentyl) | Bulky Alkyl Ester | Very Good | [4] |
| OBno (5-n-butyl-5-nonyl) | Bulky/Flexible Ester | Excellent | [4] |
| CSY (Cyanosulfurylide) | Non-Ester C-C Bond | Complete Elimination | [2][13] |
Increasing the steric bulk and flexibility of the protecting group significantly reduces aspartimide formation.[1][4] For instance, in the synthesis of Teduglutide, using Asp(OBno) reduced aspartimide-related impurities by 25% compared to Asp(OtBu).[4] Non-ester based groups like cyanosulfurylides (CSY) can completely eliminate the side reaction by masking the carboxylic acid with a stable C-C bond.[13]
Q8: Are there strategies that can completely prevent aspartimide formation?
Yes. The most robust methods involve protecting the backbone amide nitrogen of the C-terminal residue (Xxx in the Asp-Xxx motif), which is the nucleophile responsible for the cyclization.
-
N-alkylation (Backbone Protection): Introducing a protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen of the residue following Asp converts the secondary amine to a tertiary amine. This removes the proton and prevents deprotonation, thus completely blocking the reaction pathway.[1][4]
-
Pseudoprolines: Incorporating a dipeptide unit like Fmoc-Asp-Ser(ψMe,Mepro)-OH or Fmoc-Asp-Thr(ψMe,Mepro)-OH can effectively eliminate aspartimide formation at that site.[4]
-
α-Methyl-Asp: Using Fmoc-α-Me-Asp(OtBu)-OH introduces a methyl group on the α-carbon of the aspartic acid. This provides significant steric hindrance that blocks the backbone amide from achieving the correct conformation for the attack.[3]
These methods are highly effective but often involve more expensive, specialized building blocks.[1] The use of a pre-formed Fmoc-L-Asp(tBu)-DmbGly-OH dipeptide is a common strategy for the highly problematic Asp-Gly sequence.[1][2]
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with Formic Acid Additive
This protocol describes a modified deprotection step for SPPS to suppress aspartimide formation, particularly for sensitive sequences.
-
Prepare Deprotection Solution: Prepare a fresh solution of 20% piperidine (v/v) and 5% formic acid (v/v) in high-purity DMF. Example: For 10 mL, mix 2.0 mL piperidine, 0.5 mL formic acid, and 7.5 mL DMF.
-
Resin Treatment: After the coupling step, drain the reaction vessel. Add the deprotection solution to the resin (e.g., 5-10 mL per gram of resin).
-
Deprotection Reaction: Agitate the resin slurry at room temperature for 15 minutes.
-
Drain and Repeat: Drain the solution. To ensure complete Fmoc removal, a second treatment is often recommended, though a shorter time (e.g., 5-7 minutes) may suffice depending on the sequence.
-
Washing: After the final deprotection step, thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine and cleaved Fmoc-adducts before proceeding to the next coupling cycle.
Protocol 2: Coupling onto a Sterically Hindered α-Methyl-Asp Residue
Coupling an amino acid onto the N-terminus of a sterically hindered residue like α-methyl-Asp requires optimized conditions to ensure high efficiency.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound Fmoc-α-Me-Asp residue using your standard deprotection protocol (e.g., 20% piperidine in DMF, 2 x 10 minutes).
-
Resin Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, pre-activate the incoming amino acid. Use 4 equivalents of the Fmoc-amino acid and 4 equivalents of a potent coupling reagent like HATU or HCTU. Dissolve them in DMF and add 8 equivalents of a non-nucleophilic base like DIPEA. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. Gentle agitation is recommended.
-
Monitoring: Check for reaction completion using a qualitative test. Note that the Kaiser test will be negative as it is a secondary amine; the Chloranil test is more appropriate.[3]
-
Capping (Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., 10% acetic anhydride and 1% DIPEA in DMF) for 10 minutes.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next synthesis cycle.
References
- 1. biotage.com [biotage.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation of Peptides Containing Boc-Glu-OtBu
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing the protected amino acid Boc-Glu-OtBu. The bulky and hydrophobic nature of the Boc and tert-Butyl (OtBu) protecting groups can present challenges during peptide synthesis and handling.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound, or N-Boc-L-glutamic acid α-t-butyl ester, is a derivative of L-glutamic acid used in peptide synthesis.[1] The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain carboxyl group is protected by a tert-butyl (OtBu) ester.[1][3] This dual-protection strategy is crucial in solid-phase peptide synthesis (SPPS). The acid-labile Boc group allows for selective deprotection during peptide chain elongation, while the OtBu group prevents unwanted side reactions at the glutamic acid side chain.[1]
Q2: What causes peptides containing this compound to aggregate?
A2: Peptide aggregation is a process where peptide chains self-associate to form larger, often insoluble structures. Several factors contribute to this, especially in sequences containing this compound:
-
Hydrophobic Interactions: The Boc and OtBu groups are bulky and hydrophobic.[4] As the peptide chain grows, these groups can promote strong intermolecular hydrophobic interactions, leading to aggregation.[5][6]
-
Secondary Structure Formation: The growing peptide chain can fold into secondary structures like beta-sheets, which are prone to self-association through hydrogen bonding between peptide backbones.[5][6]
-
Peptide Sequence: Long peptides or those with a high proportion of hydrophobic amino acids are inherently more likely to aggregate.[5][6]
-
Low Solvation: If the peptide-resin complex is not well-solvated by the synthesis solvent, the peptide chains are more likely to interact with each other than with the solvent, causing aggregation.
Q3: How can I detect if my peptide is aggregating during synthesis?
A3: On-resin aggregation can be identified by several indicators:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[4][5]
-
Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines.[4] Similarly, Fmoc deprotection might be slow or incomplete.[5]
-
Physical Clumping: The resin may appear sticky or clumped together.[4]
-
Low Cleavage Yield: A significant drop in the expected yield of the final peptide after cleavage from the resin is a strong sign of synthesis problems.[4]
Q4: How can I detect and quantify aggregates in my purified peptide solution?
A4: Several analytical techniques can be used to detect and quantify peptide aggregates. It is often recommended to use multiple orthogonal methods for a comprehensive picture.[7]
-
Size Exclusion Chromatography (SEC-HPLC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[7][8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates from a few nanometers to microns in size.[8][9]
-
UV-Visible Spectroscopy: A simple turbidity measurement or calculating an "Aggregation Index" by comparing absorbance at 280 nm and 350 nm can indicate the presence of light-scattering aggregates.[7][10]
-
Fluorescence Spectroscopy: Using extrinsic dyes (like Thioflavin T) that bind to aggregated structures or monitoring changes in intrinsic tryptophan fluorescence can reveal the early stages of aggregation.[7][10][11]
Troubleshooting Guide: During Solid-Phase Peptide Synthesis (SPPS)
Q5: My coupling reaction is incomplete (positive ninhydrin test). What steps can I take?
A5: Incomplete coupling is a common consequence of on-resin aggregation. Here is a workflow to address the issue.
Several strategies can be employed to overcome aggregation-induced coupling problems:
-
Double Coupling: Simply repeat the coupling step with a fresh solution of activated amino acid to drive the reaction to completion.[4]
-
Increase Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) can help disrupt secondary structures and improve reaction kinetics.[4][5]
-
Change Solvents: Switching from standard solvents like DMF to more effective ones like N-Methylpyrrolidone (NMP) or adding DMSO can improve solvation of the peptide-resin.[5]
-
Add Chaotropic Salts: Adding salts like LiCl, NaClO4, or KSCN to the coupling reaction can disrupt hydrogen bonds that cause aggregation.[5]
-
Sonication: Applying sonication to the reaction vessel can provide energy to break up aggregates and improve reagent access.[5]
| Strategy | Typical Parameters | Mechanism of Action |
| Change Solvent | Switch from DMF to NMP; or add 25% DMSO to DMF. | Improves solvation of the peptide-resin complex. |
| Elevated Temperature | 40-60°C.[4][5] | Disrupts secondary structures (H-bonds). |
| Chaotropic Salts | 0.4 M LiCl in DMF; 0.8 M NaClO4.[4] | Disrupts H-bonds, interfering with β-sheet formation. |
| Backbone Protection | Incorporate Hmb, Dmb, or pseudoproline dipeptides every 6-7 residues.[5] | Reversibly protects backbone amides to prevent H-bonding. |
Troubleshooting Guide: Post-Synthesis Handling and Solubilization
Q6: My purified, lyophilized peptide won't dissolve. What is the best way to solubilize it?
A6: Solubilizing hydrophobic or aggregation-prone peptides requires a systematic approach. Improper technique can lead to sample loss or render the peptide unusable for experiments.[12] It is always recommended to test the solubility on a small portion of the peptide first.[13]
| Solvent / Method | Peptide Type | Protocol & Comments |
| Water / Aqueous Buffer | Peptides with high net charge. | Start with sterile water or buffer (e.g., PBS). Use sonication to aid dissolution.[12][13] |
| Dilute Acid / Base | Basic or acidic peptides. | For basic peptides (net charge > 0), use 10% acetic acid. For acidic peptides (net charge < 0), use 0.1% ammonium hydroxide or 0.1M ammonium bicarbonate. Adjusting pH away from the isoelectric point increases charge and solubility.[4][14] |
| Organic Co-solvents | Hydrophobic peptides (>50% hydrophobic residues). | Dissolve first in a minimal amount of DMSO, DMF, or acetonitrile, then slowly dilute by adding the solution dropwise into a stirred aqueous buffer.[4][13] Caution: DMSO is not suitable for peptides with Cys or Met residues due to oxidation risk.[13] |
| Disaggregation Agents | Severely aggregated peptides. | A 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be used to dissolve aggregates, followed by evaporation and re-solubilization in aqueous buffer.[15] |
Key Experimental Protocols
Protocol 1: Ninhydrin (Kaiser) Test for Free Amines
This qualitative test is used to monitor the completion of coupling reactions in SPPS. A blue color indicates the presence of free primary amines (incomplete coupling).
Methodology:
-
Take a small sample of the peptide-resin (10-20 mg) after the coupling step and wash thoroughly with DMF and then DCM.
-
Add 2-3 drops of each of the following three reagents to the resin beads in a small glass test tube:
-
Reagent A: 5% (w/v) Ninhydrin in ethanol.
-
Reagent B: 80% (w/v) Phenol in ethanol.
-
Reagent C: 2% (v/v) 0.001M KCN in pyridine.
-
-
Heat the tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Positive (Blue): Free primary amines are present; the coupling is incomplete.
-
Negative (Yellow/Colorless): No free primary amines; the coupling is complete.
-
Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
This protocol provides a general method for separating and quantifying peptide aggregates.
Methodology:
-
Column Selection: Choose a silica-based SEC column with a pore size appropriate for the expected size range of your peptide and its aggregates (e.g., 150 Å to 300 Å).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase that minimizes non-specific interactions with the column. A common mobile phase is 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8-7.2. Adding 10-30% acetonitrile can help with the elution of more hydrophobic peptides.[16]
-
Sample Preparation: Carefully dissolve the peptide in the mobile phase to a known concentration (e.g., 1 mg/mL).[17] Filter or centrifuge the sample to remove any particulates before injection.[17]
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Ambient, or slightly elevated (e.g., 30°C) to improve resolution.[17]
-
Detection: UV at 214 nm or 280 nm.
-
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak. Calculate the percentage of aggregation by dividing the aggregate peak area by the total peak area.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. approcess.com [approcess.com]
- 8. Protein Aggregation Analysis [intertek.com]
- 9. medium.com [medium.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. bachem.com [bachem.com]
- 15. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Purification of Peptides Synthesized with Boc-Glu-OtBu
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic peptides containing the Boc-Glu-OtBu building block.
Troubleshooting Guide
This guide addresses common issues observed during the purification of peptides synthesized using this compound, offering systematic approaches to identify and resolve them.
Problem 1: Presence of a Major Impurity with +56 Da Mass Shift
A significant peak with a mass increase of 56 Da compared to the target peptide is a common and challenging impurity to resolve.
-
Likely Cause: Incomplete removal of the tert-butyl (tBu) protecting group from the side chain of the glutamic acid residue (Glu-OtBu).
-
Troubleshooting & Optimization:
-
Verification: Confirm the +56 Da mass shift using mass spectrometry (MS). This mass difference corresponds to the C4H8 unit of the tert-butyl group.
-
Cleavage Protocol Review:
-
TFA Concentration: Ensure the trifluoroacetic acid (TFA) concentration in the cleavage cocktail is sufficient (typically 95%). For peptides with multiple tBu-protected residues, a lower TFA concentration may lead to incomplete deprotection.[1]
-
Cleavage Time: Extend the cleavage time. While 2-3 hours is standard, some sequences may require longer exposure to the cleavage cocktail for complete deprotection.[2] Monitor the deprotection progress over time with analytical HPLC-MS.
-
Scavengers: The choice and concentration of scavengers can influence cleavage efficiency. While essential for preventing side reactions, an inappropriate scavenger cocktail might hinder the accessibility of TFA to the protecting group.
-
-
Re-Cleavage: If a significant amount of the protected peptide remains, the crude peptide can be subjected to a second cleavage reaction. Dissolve the lyophilized crude peptide in the cleavage cocktail and stir for an additional 1-2 hours.
-
HPLC Optimization: If re-cleavage is not feasible or incomplete, optimize the reversed-phase high-performance liquid chromatography (RP-HPLC) method. The tBu-protected peptide is significantly more hydrophobic and will have a longer retention time. A shallower gradient can improve the separation between the target peptide and this impurity.
-
Problem 2: Co-elution of the Target Peptide with a Closely Related Impurity
This issue often manifests as a broad or shouldered peak in the HPLC chromatogram, making it difficult to achieve baseline separation.
-
Likely Causes:
-
Pyroglutamate Formation: Cyclization of an N-terminal glutamic acid residue to form pyroglutamic acid (pGlu).[3][4][5][6] This results in a mass loss of 18 Da (loss of water). This side reaction can occur during synthesis, cleavage, or even during purification.[7]
-
Aspartimide/Glutimide Formation: If the sequence contains Asp-Xxx or Glu-Xxx motifs, intramolecular cyclization to form a five- or six-membered cyclic imide can occur, followed by hydrolysis to a mixture of α- and β-peptides.
-
Deamidation: Peptides containing asparagine (Asn) or glutamine (Gln) can deamidate, resulting in a +1 Da mass shift.[8]
-
-
Troubleshooting & Optimization:
-
Mass Spectrometry Analysis: Use high-resolution mass spectrometry to identify the nature of the co-eluting impurity.[9][10][11][12]
-
For Pyroglutamate Formation:
-
Synthesis Strategy: If the peptide has an N-terminal Glu, consider using a pre-formed pyroglutamic acid residue during synthesis if the N-terminus is not required to be a free amine.
-
Cleavage/Work-up Conditions: Minimize exposure to basic conditions during work-up, as this can promote cyclization.
-
HPLC Optimization: Pyroglutamate-containing peptides are slightly more hydrophobic than their free N-terminal counterparts. A shallow gradient and optimization of the mobile phase pH can aid in their separation.
-
-
For Aspartimide/Glutimide Formation:
-
Synthesis Strategy: Consider using protecting groups for the amide backbone (e.g., Dmb) at the residue preceding the Asp/Glu to prevent cyclization.
-
Cleavage Conditions: Use cleavage cocktails with reduced TFA concentration or shorter cleavage times to minimize aspartimide formation.[13]
-
-
General HPLC Optimization:
-
Mobile Phase Modifier: Switching from TFA to formic acid can alter selectivity and may resolve co-eluting peaks. However, be aware that formic acid is a weaker ion-pairing agent and may lead to broader peaks for some peptides.[8]
-
Column Chemistry: Experiment with different stationary phases (e.g., C8, C4, Phenyl-Hexyl) to exploit different retention mechanisms.
-
Temperature: Varying the column temperature can affect the selectivity of the separation.
-
-
Problem 3: Low Overall Yield and Multiple Unidentified Impurities
A complex chromatogram with numerous small peaks and a low yield of the target peptide can be indicative of several underlying issues.
-
Likely Causes:
-
Side Reactions with Sensitive Amino Acids: Modification of sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) by reactive tert-butyl cations generated during cleavage.[14]
-
Peptide Aggregation: Hydrophobic peptides, especially those still containing protecting groups, can aggregate, leading to poor solubility and difficult purification.
-
Incomplete Coupling or Deprotection during Synthesis: This leads to a heterogeneous mixture of deletion and truncated sequences.[15]
-
-
Troubleshooting & Optimization:
-
Scavenger Cocktail Optimization: Ensure the use of an appropriate scavenger cocktail to protect sensitive residues.[14][16]
-
Improving Peptide Solubility:
-
Dissolve the crude peptide in a stronger solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with the HPLC mobile phase for injection.
-
The addition of chaotropic agents like guanidinium chloride to the sample solvent can sometimes disrupt aggregates.
-
-
Review of Synthesis Protocol: Re-evaluate the coupling and deprotection steps of the solid-phase peptide synthesis (SPPS) to minimize the formation of deletion and truncated sequences.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the OtBu protecting group on glutamic acid?
A1: The tert-butyl (OtBu) ester protects the side-chain carboxyl group of glutamic acid during peptide synthesis.[18] This prevents it from participating in unwanted side reactions, such as branching of the peptide chain, during the coupling of subsequent amino acids.[19]
Q2: Why is a +56 Da impurity so common when using this compound?
A2: The +56 Da impurity corresponds to the mass of a tert-butyl group (C4H8). Its presence indicates that the OtBu protecting group on the glutamic acid side chain was not completely removed during the final cleavage step with trifluoroacetic acid (TFA).
Q3: What are the ideal cleavage conditions to ensure complete removal of the OtBu group?
A3: A standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature is generally effective.[20] However, for peptides rich in tert-butyl protected amino acids or with sterically hindered sequences, extending the cleavage time or using a higher percentage of TFA may be necessary.[1]
Q4: Can the OtBu group be removed after the peptide has been purified?
A4: While technically possible by treating the purified, protected peptide with a strong acid like TFA, this is generally not recommended. The harsh acidic conditions can lead to degradation of the purified peptide, and the subsequent removal of the acid and scavengers would require another purification step, leading to significant sample loss. It is far more effective to ensure complete deprotection during the initial cleavage step.
Q5: How does the presence of Glu(OtBu) affect the hydrophobicity of the peptide during purification?
A5: The tert-butyl group is highly hydrophobic. Therefore, a peptide with a remaining Glu(OtBu) will be significantly more hydrophobic than the fully deprotected target peptide. This will result in a longer retention time on a reversed-phase HPLC column. This difference in hydrophobicity is the basis for their separation.
Q6: My peptide has an N-terminal glutamic acid and I see an impurity with a -18 Da mass difference. What is it and how can I avoid it?
A6: This impurity is likely pyroglutamic acid (pGlu), formed by the cyclization of the N-terminal glutamic acid.[3][4][5][6] This can be minimized by avoiding prolonged exposure to basic conditions during the synthesis and work-up. During purification, optimizing the HPLC method with a shallow gradient may help to separate the pGlu-containing peptide from the desired product.
Data Summary
Table 1: Common Impurities and their Mass Shifts
| Impurity | Mass Shift (Da) | Common Cause |
| Incomplete OtBu Deprotection | +56 | Incomplete cleavage of the tert-butyl ester from Glu. |
| Pyroglutamate Formation | -18 | Cyclization of N-terminal Glu.[7] |
| Deamidation | +1 | Hydrolysis of Asn or Gln side-chain amides.[8] |
| Deletion Sequence | Varies | Incomplete coupling or deprotection during SPPS.[21] |
| Truncated Sequence | Varies | Incomplete coupling followed by capping.[21] |
Table 2: Recommended Cleavage Cocktails for Peptides with Sensitive Residues
| Sensitive Residue(s) | Recommended Cleavage Cocktail Composition | Purpose of Key Scavengers |
| None | 95% TFA, 2.5% Water, 2.5% TIS | TIS and water scavenge tert-butyl cations. |
| Trp, Tyr | 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDT | EDT helps to reduce oxidized Trp. |
| Met | 94% TFA, 2.5% Water, 2.5% TIS, 1% Thioanisole | Thioanisole prevents oxidation of the methionine sulfur. |
| Cys | 94% TFA, 2.5% Water, 2.5% TIS, 1% DTT | DTT maintains a reducing environment to prevent disulfide bond formation. |
Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide Containing Glu(OtBu)
-
Resin Preparation: Wash the peptide-resin (100 mg) with dichloromethane (DCM, 3 x 5 mL). Dry the resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: RP-HPLC Purification of a Crude Peptide
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., 10% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. Adjust the gradient steepness based on the initial separation profile.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the target peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.
Visualizations
Caption: Workflow for troubleshooting the purification of peptides containing this compound.
Caption: Common side products in the synthesis of peptides with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry: Glucagon a Case Study in Pharmaceutical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nbinno.com [nbinno.com]
- 19. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 20. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. almacgroup.com [almacgroup.com]
Technical Support Center: Managing Steric Hindrance in N-Methylated Boc-Glu-OtBu Analog Couplings
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for managing sterically hindered coupling reactions involving N-methylated Boc-Glu-OtBu analogs. The inherent steric bulk from the N-methyl group, combined with the large Boc and OtBu protecting groups, often leads to challenges in achieving high coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with N-methylated this compound analogs so challenging?
A1: The primary challenge is severe steric hindrance. The methyl group on the amide nitrogen (a secondary amine) significantly obstructs the approach of the incoming activated amino acid's carboxyl group.[1][2] This steric bulk, compounded by the large Boc (tert-butyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups, slows down reaction kinetics, often resulting in incomplete couplings, low yields, and the formation of deletion sequences in peptide synthesis.[1][2][3] The coupling of an N-methylated amino acid to another N-methylated residue is particularly difficult.[1][4]
Q2: What are the first signs of an incomplete or failed coupling reaction?
A2: The initial indicators of a difficult coupling reaction include:
-
Positive Qualitative Test: For solid-phase peptide synthesis (SPPS), a positive bromophenol blue test (beads turning blue or green) after the coupling step indicates the presence of unreacted secondary amines.[2] Note that the standard Kaiser test is not reliable for secondary amines as it gives a weak or no color change.[3]
-
Low Crude Yield: The final yield of the desired product after cleavage is significantly lower than anticipated.[2]
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product will show significant peaks corresponding to the mass of the target molecule minus the mass of the sterically hindered residue.[2][5]
-
Complex HPLC Profile: The HPLC chromatogram of the crude product will display multiple peaks, indicating the presence of impurities and deletion byproducts which complicate purification.[2]
Q3: Which coupling reagents are most effective for these sterically hindered reactions?
A3: Standard coupling reagents like HBTU or DIC/HOBt often provide low yields.[3][5] More potent activating reagents are necessary to overcome the high activation energy barrier.[6]
-
Uronium/Aminium Salts: Reagents such as HATU , COMU , and PyAOP are highly recommended for their high reactivity and efficiency in hindered couplings.[2][3][6][7] HATU is a widely recognized powerful option.[8] COMU offers comparable efficiency to HATU with a better safety profile, as it is not based on potentially explosive HOAt or HOBt.[7][9][10]
-
Phosphonium Salts: Reagents like PyBOP (in the presence of HOAt or Oxyma) and PyAOP are very effective, especially for coupling two N-methyl amino acids.[4][11][12]
-
Halogenophosphonium Salts: For exceptionally challenging couplings, halogenophosphonium reagents like PyBrOP can be effective, though they are highly reactive and may increase the risk of side reactions like racemization if not used carefully.[4][7][13]
Troubleshooting Guide
Problem 1: Low Coupling Yield / Incomplete Reaction
This is the most common issue. If your qualitative tests (e.g., bromophenol blue) indicate an incomplete reaction or your final yield is low with deletion sequences observed in the MS, consider the following strategies.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete couplings.
Data on Coupling Reagent Performance
The choice of coupling reagent is critical. The following table summarizes the relative performance of common reagents for sterically hindered couplings.
| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Recommended Use & Key Advantages | Reported Purity/Yield for Hindered Couplings |
| HBTU/DIEA | 3 : 2.9 : 6 | Standard reagent, but often inefficient for N-methylated residues.[14] | Can be low (<70% purity).[5] |
| HATU/DIEA | 3 : 2.9 : 6 | Highly Recommended. [6] Faster kinetics and high efficiency. | High, often >85% crude purity.[14] |
| COMU/DIEA | 3 : 3 : 6 | Excellent Alternative. [9] Safer (not based on explosive HOBt/HOAt), byproducts are water-soluble.[9][10] | High, comparable or superior to HATU.[9][15] |
| PyAOP/DIEA | 3 : 3 : 6 | Very effective, especially for coupling N-methyl to N-methyl residues.[11][12] | High yields reported.[5] |
| PyBrOP/DIEA | 2 : 2 : 6 | Use for extremely difficult couplings.[4] Highly reactive. | High yields, but risk of racemization.[7] |
Note: Data represents typical outcomes and can be highly sequence-dependent. Optimization is recommended.
Problem 2: Racemization at the α-carbon
While urethane-based protecting groups like Boc inherently reduce racemization, the harsh conditions required for hindered couplings can still lead to epimerization.[3][16]
Strategies to Minimize Racemization
-
Choice of Base: The basicity and steric hindrance of the organic base used play a crucial role.[17]
-
Coupling Additives: While many modern coupling reagents already incorporate an additive (e.g., HATU contains a HOAt moiety), for carbodiimide-based couplings (DIC), the addition of an agent like Oxyma Pure or HOAt is critical to suppress racemization.[16][17]
-
Reaction Temperature: Avoid excessively high temperatures, as this can increase the rate of racemization. Perform couplings at room temperature or 0°C if possible.
-
Pre-activation Time: Minimize the pre-activation time before adding the mixture to the amine component. Prolonged activation can lead to the formation of undesirable intermediates that are prone to racemization.[7]
Experimental Protocols
Protocol 1: General HATU-Mediated Coupling for SPPS
This protocol is a robust method for coupling a sterically hindered N-methylated amino acid onto a solid support.[1][3]
-
Resin Preparation: Swell the peptide-resin (containing the free N-terminal amine) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[1][4]
-
Amino Acid Activation (Pre-activation):
-
Coupling Reaction:
-
Monitoring and Washing:
-
Take a small sample of resin beads, wash thoroughly with DMF and then methanol.[1]
-
Perform a bromophenol blue test to check for completion (a yellow color indicates success).[2][4]
-
If the coupling is incomplete, drain the reaction solution and perform a second coupling (recoupling) by repeating steps 2 and 3.[1][2]
-
If the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents.[1]
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Validation & Comparative
A Head-to-Head Analysis: Boc-Glu-OtBu vs. Fmoc-Glu(OtBu)-OH in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of success, influencing yield, purity, and compatibility with complex peptide sequences. The two dominant methodologies, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry, each rely on specifically protected amino acid derivatives. This guide provides a detailed comparative analysis of two key glutamic acid building blocks: Boc-Glu-OtBu for Boc-based SPPS and Fmoc-Glu(OtBu)-OH for Fmoc-based SPPS. The comparison is presented for researchers, scientists, and drug development professionals to facilitate an informed decision based on the specific requirements of their synthetic targets.
Core Chemical Differences and Strategic Implications
The fundamental distinction between this compound and Fmoc-Glu(OtBu)-OH lies in the nature of their α-amino protecting groups and, consequently, the chemical conditions required for their removal during the stepwise elongation of a peptide chain.
Fmoc-Glu(OtBu)-OH is the standard derivative for the more modern and widely used Fmoc/tBu strategy.[1] This strategy is built on a principle of orthogonality:
-
Nα-Fmoc group: This group is base-labile and is cleaved under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]
-
Side-chain OtBu group: The tert-butyl ester protecting the glutamic acid side chain is stable to the basic conditions used for Fmoc removal but is labile to strong acids. It is removed during the final cleavage step, typically with a cocktail based on trifluoroacetic acid (TFA).[1]
This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without prematurely removing the side-chain protection.[2] The mildness of the repetitive deprotection step makes the Fmoc strategy highly compatible with acid-sensitive residues and complex modifications like phosphorylation and glycosylation.[][4]
This compound is employed in the classic Boc/Bzl SPPS strategy. This approach is based on graduated acid lability:
-
Nα-Boc group: This group is highly sensitive to acid and is removed at each step with a moderately strong acid, such as 25-50% TFA in dichloromethane (DCM).[5]
-
Side-chain OtBu group: The tert-butyl ester is also acid-labile but requires harsher conditions for efficient removal, typically using strong acids like neat TFA or hydrogen fluoride (HF) during the final cleavage step.
In this strategy, the selectivity is achieved by the difference in the concentration of acid required to remove the Nα-Boc group versus the side-chain protecting groups. The repeated exposure to acid can be a limitation for sensitive peptide sequences. However, the Boc strategy can be advantageous for synthesizing highly hydrophobic or aggregation-prone peptides.[]
Performance and Physicochemical Properties: A Comparative Summary
While direct, head-to-head quantitative data for the synthesis of an identical peptide using both this compound and Fmoc-Glu(OtBu)-OH is not extensively available in a single study, a robust comparison can be made based on the well-documented performance of their respective SPPS strategies.
Table 1: Physicochemical Properties
| Property | This compound | Fmoc-Glu(OtBu)-OH |
| CAS Number | 24277-39-2 | 71989-18-9 |
| Molecular Formula | C₁₄H₂₅NO₆ | C₂₄H₂₇NO₆ |
| Molecular Weight | 303.35 g/mol | 425.47 g/mol |
| Appearance | White powder | White to off-white powder |
| Storage Temp. | -20°C | 2-8°C |
Table 2: Comparative Performance in SPPS
| Parameter | Boc-SPPS with this compound | Fmoc-SPPS with Fmoc-Glu(OtBu)-OH |
| Nα-Deprotection Conditions | Strong Acid (e.g., 25-50% TFA in DCM)[5] | Mild Base (e.g., 20% Piperidine in DMF)[2] |
| Side-Chain Deprotection | Simultaneous with final cleavage using strong acid (e.g., HF, TFMSA)[6] | Simultaneous with final cleavage using strong acid (e.g., TFA cocktail)[1] |
| Orthogonality | Based on graduated acid lability; less orthogonal.[5] | High degree of orthogonality (base-labile vs. acid-labile).[2] |
| Compatibility with Chemistry | Better for base-sensitive protecting groups. Can be advantageous for aggregation-prone sequences.[] | Excellent for acid-sensitive residues (e.g., Trp, Met) and post-translational modifications.[] |
| Coupling Reagents | Traditionally paired with DCC/HOBt; can be less efficient.[] | Highly compatible with modern, efficient coupling reagents (e.g., HBTU, HATU), leading to high coupling efficiency.[] |
| Potential Side Reactions | Acid-catalyzed side reactions; potential for tert-butylation of sensitive residues. | Diketopiperazine formation at the dipeptide stage. Aspartimide formation can occur, though minimized with additives like HOBt.[2] |
| Automation Friendliness | Less common in modern automated synthesizers due to the use of corrosive acids. | Dominant strategy for automated SPPS due to milder, more compatible chemistry.[] |
| Crude Purity & Yield | Can be higher for certain hydrophobic sequences.[] | Generally high due to efficient coupling and fewer side reactions for a broader range of peptides.[2] |
Experimental Protocols
The following are generalized protocols for a single deprotection and coupling cycle in their respective SPPS workflows.
Protocol 1: Boc-SPPS Cycle with this compound
-
Resin Preparation: Swell the peptide-resin (e.g., PAM or MBHA resin) in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain and treat again with 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (3x), and DMF (3x) to remove residual acid and byproducts.
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DMF for 5-10 minutes to neutralize the protonated N-terminal amine.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and an activating agent like HOBt (3-5 equivalents) in DMF.
-
Add a coupling reagent such as DIC (3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours, or until a negative ninhydrin test is observed.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Fmoc-SPPS Cycle with Fmoc-Glu(OtBu)-OH
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 3-5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.
-
Add a base, typically DIEA (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes, or until a negative ninhydrin test is observed.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Visualizing the Workflows
The logical flow and key differences between the two synthetic strategies are illustrated below.
References
Boc Strategy: A Superior Approach for the Synthesis of Hydrophobic Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategies is a critical decision that profoundly impacts the success of synthesizing challenging sequences. This is particularly true for hydrophobic peptides, which are notoriously prone to on-resin aggregation, leading to low yields and purification difficulties. This guide provides a detailed comparison of the Boc and Fmoc strategies for the synthesis of hydrophobic peptides, presenting experimental evidence and detailed protocols to demonstrate the advantages of the Boc approach in mitigating aggregation and improving synthetic outcomes.
The synthesis of peptides rich in hydrophobic residues, such as transmembrane domains or amyloidogenic sequences, presents a significant challenge in solid-phase peptide synthesis (SPPS). The primary obstacle is the tendency of the growing peptide chain to fold and aggregate on the solid support, hindering reagent access and leading to truncated or deletion sequences. While the Fmoc strategy has become the dominant method for general peptide synthesis due to its milder deprotection conditions, the Boc strategy offers distinct and crucial advantages when tackling these "difficult" hydrophobic sequences.
The Key Advantage of Boc Chemistry: Mitigating Aggregation
The superiority of the Boc strategy for hydrophobic peptides stems from the chemistry of its deprotection step. The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). This acidic treatment protonates the newly exposed N-terminal α-amino group, creating a positively charged ammonium salt. This charge repulsion between the growing peptide chains effectively disrupts the intermolecular hydrogen bonding that leads to the formation of β-sheet-like aggregates.[1] This electrostatic repulsion keeps the peptide chains well-solvated and accessible for the subsequent coupling reaction.
In contrast, the Fmoc group is removed by a base, typically a solution of piperidine in a polar aprotic solvent. This deprotection step leaves the N-terminal amine in a neutral state. Without the charge repulsion, hydrophobic peptide chains are free to interact and aggregate via hydrogen bonding, leading to poor solvation and incomplete reactions. This phenomenon is a major contributor to the low success rates often encountered when synthesizing hydrophobic peptides using the Fmoc strategy.
Comparative Analysis: Boc vs. Fmoc for Hydrophobic Peptides
While direct, side-by-side quantitative data from a single study is often difficult to isolate, the literature provides compelling evidence for the advantages of the Boc strategy in synthesizing hydrophobic peptides. For instance, the synthesis of the highly aggregation-prone amyloid-beta (Aβ) 1-42 peptide, a key peptide in Alzheimer's disease research, is notoriously challenging with standard Fmoc protocols, often resulting in low yields and purity.[2][3][4] Many successful syntheses of Aβ(1-42) and other difficult sequences have relied on the Boc/Bzl strategy.[3]
| Feature | Boc Strategy | Fmoc Strategy | Rationale for Hydrophobic Peptides |
| N-terminal state after deprotection | Protonated (Ammonium salt) | Neutral (Free amine) | The positive charge in the Boc strategy disrupts aggregation through electrostatic repulsion. |
| Aggregation Tendency | Significantly reduced | High | Reduced aggregation leads to improved coupling efficiency and higher purity of the crude product. |
| Crude Purity for Hydrophobic Peptides | Often higher | Can be significantly lower | Fewer deletion and truncated sequences are formed when aggregation is minimized.[1][] |
| Overall Yield for Hydrophobic Peptides | Generally higher | Often lower due to incomplete reactions | Improved reaction efficiency directly translates to higher yields.[6] |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine | The acidic nature of TFA is key to the anti-aggregation effect. |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | TFA | A consideration for peptides with acid-sensitive modifications. |
| Orthogonality | Quasi-orthogonal | Fully orthogonal | The main advantage of Fmoc for peptides with diverse side-chain protecting groups. |
Experimental Protocols: A Comparative Case Study of Aβ(1-42) Synthesis
To illustrate the practical differences, here are comparative, generalized protocols for the manual solid-phase synthesis of the hydrophobic Aβ(1-42) peptide using both Boc and Fmoc strategies.
Boc-SPPS Protocol for Aβ(1-42)
This protocol utilizes in situ neutralization, a technique that further enhances coupling efficiency by minimizing the time the N-terminal amine is in its neutral, aggregation-prone state.[6][7][8][9][10]
-
Resin Selection and Preparation: Start with a Boc-Ala-PAM resin (0.3-0.5 mmol/g loading). Swell the resin in dichloromethane (DCM) for 1 hour, followed by washes with dimethylformamide (DMF).
-
Boc Deprotection:
-
Treat the resin with 100% TFA for 2 x 1 minute.
-
Wash the resin with DMF (5 x 1 min).
-
-
Coupling (In situ Neutralization):
-
In a separate vessel, dissolve the Boc-protected amino acid (4 eq) and HOBt (4 eq) in DMF.
-
Add diisopropylethylamine (DIEA) (6 eq) to the activated amino acid solution.
-
Immediately add the activated amino acid/DIEA mixture to the resin.
-
Couple for 30-60 minutes. Monitor completion with the Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Treat the peptide-resin with a cocktail of HF:anisole (9:1) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
Precipitate the peptide in cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-SPPS Protocol for Aβ(1-42)
This protocol represents a standard approach for Fmoc-based synthesis.
-
Resin Selection and Preparation: Start with a pre-loaded Fmoc-Ala-Wang resin (0.3-0.5 mmol/g loading). Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.
-
Wash the resin with DMF (5 x 1 min).
-
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
-
Add DIEA (8 eq) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Couple for 1-2 hours. Monitor completion with the Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Visualizing the Advantage: Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflows and the key mechanistic difference between the Boc and Fmoc strategies in the context of hydrophobic peptide synthesis.
Conclusion
For the successful synthesis of hydrophobic peptides, the Boc strategy, despite requiring harsher final cleavage conditions, presents a more robust and often more successful approach than the more commonly used Fmoc strategy. The ability of the acidic deprotection step to generate a charged N-terminus that actively disrupts on-resin aggregation is a fundamental advantage that directly addresses the primary challenge associated with these difficult sequences. By understanding the chemical principles and employing optimized protocols such as in situ neutralization, researchers can significantly improve the yield, purity, and overall success rate of synthesizing hydrophobic peptides for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 3. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Abeta[1-42] and its derivatives with improved efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate side-chain protecting group for glutamic acid is a critical decision in solid-phase peptide synthesis (SPPS). This choice directly impacts the overall efficiency of peptide assembly, the final purity of the target peptide, and the potential for side reactions. This guide provides an objective comparison of the most commonly employed side-chain protecting groups for glutamic acid, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Comparison of Key Protecting Groups
The three most prevalent side-chain protecting groups for glutamic acid in Fmoc-based SPPS are the tert-butyl (OtBu), benzyl (OBzl), and allyl (OAll) esters. Each offers a unique combination of stability and cleavage conditions, allowing for different strategic applications in peptide synthesis.
| Protecting Group | Structure | Cleavage Conditions | Orthogonality & Compatibility | Advantages | Disadvantages |
| tert-Butyl (OtBu) | Ester | Strong acid (e.g., high concentration of TFA in a cleavage cocktail)[1][2] | Orthogonal to the base-labile Fmoc group. Cleaved simultaneously with peptide cleavage from most acid-labile resins (e.g., Wang, Rink Amide).[2][3] | - High stability under standard SPPS conditions. - Conveniently removed during the final cleavage step. - Most commonly used protecting group for glutamic acid in routine Fmoc-SPPS.[3] | - Not suitable for the synthesis of protected peptide fragments on acid-labile resins. - The tert-butyl cation generated during cleavage can lead to side reactions with sensitive residues like tryptophan and methionine if not properly scavenged.[1] |
| Benzyl (OBzl) | Ester | Strong acids (e.g., HF, TFMSA) or catalytic hydrogenation (H₂/Pd/C).[4] | Not fully orthogonal in standard Fmoc/tBu strategies as it requires harsh acidic conditions for cleavage, similar to the final peptide cleavage. It is more commonly used in Boc-SPPS.[5] | - Stable to the milder acidic conditions used for Boc group removal in Boc-SPPS.[5] | - Requires harsh and hazardous acids like HF for cleavage. - Catalytic hydrogenation is not compatible with peptides containing other reducible groups. - Can be prone to transesterification with alcoholic solvents.[5] |
| Allyl (OAll) | Ester | Palladium(0)-catalyzed allyl transfer (e.g., Pd(PPh₃)₄ and a scavenger like phenylsilane).[6][7] | Fully orthogonal to both acid-labile (TFA) and base-labile (piperidine) conditions used in Fmoc-SPPS.[6][8] | - Allows for selective deprotection of the glutamic acid side-chain on-resin.[7][8] - Enables on-resin modifications such as lactamization, branching, or conjugation.[7] | - Requires the use of a palladium catalyst, which must be thoroughly removed from the final peptide. - The deprotection reaction can be sensitive to reaction conditions and may require optimization. |
Logical Relationships and Workflows
The choice of protecting group dictates the overall synthetic strategy, particularly concerning orthogonality and deprotection steps.
Experimental Protocols
Protocol 1: Final Cleavage and Deprotection of Peptides Containing Glu(OtBu)
This protocol is for the simultaneous cleavage of the peptide from an acid-labile resin (e.g., Wang or Rink Amide) and the removal of the OtBu protecting group.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail (Reagent B): 88% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) (v/v/v/v). Prepare fresh.[9]
-
Cold diethyl ether
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[9]
-
Allow the mixture to react for 2-3 hours at room temperature with occasional swirling.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: On-Resin Deprotection of Glu(OAll)
This protocol describes the selective removal of the allyl protecting group from the glutamic acid side-chain while the peptide is still attached to the resin.
Materials:
-
Peptidyl-resin containing Glu(OAll)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) as a scavenger
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Acetic Acid (AcOH)
-
N-methylmorpholine (NMM)
Procedure:
-
Swell the peptidyl-resin in DCM in a reaction vessel.
-
Prepare the deprotection solution: Dissolve Pd(PPh₃)₄ (3 equivalents based on resin substitution) in a mixture of CHCl₃, AcOH, and NMM (e.g., 37:2:1 v/v/v).[6]
-
Add the deprotection solution to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 2 hours at room temperature.[6]
-
Filter the resin and wash thoroughly with DCM, 0.5% DIPEA in DMF, and 0.5% sodium diethyldithiocarbamate in DMF to remove the palladium catalyst.[6]
-
The resin with the deprotected glutamic acid side-chain is now ready for on-resin modification or continuation of the peptide synthesis.
Common Side Reactions and Mitigation
A significant side reaction involving glutamic acid is the formation of pyroglutamate (pGlu) at the N-terminus. This occurs through the intramolecular cyclization of an N-terminal glutamic acid residue, resulting in a mass loss of 18 Da.[5][10]
The propensity for pyroglutamate formation is sequence-dependent and can be influenced by the coupling conditions. To mitigate this side reaction:
-
Rapid Coupling: Ensure efficient and rapid coupling of the subsequent amino acid to the newly deprotected N-terminal amine of glutamic acid to minimize its exposure in the free amine state.[5]
-
Optimized Deprotection: Use of milder deprotection conditions or shorter deprotection times for the N-terminal Fmoc group of a glutamic acid residue can be beneficial.
-
Protecting Group Choice: While pyroglutamate formation is primarily an issue with N-terminal glutamic acid, the choice of side-chain protecting group does not directly prevent it. However, strategies involving orthogonal deprotection, such as with Glu(OAll), can allow for modifications that may circumvent this issue in specific synthetic designs.[11]
Conclusion
The selection of a side-chain protecting group for glutamic acid is a strategic decision with significant implications for the success of peptide synthesis. The tert-butyl (OtBu) group is the standard choice for routine Fmoc-SPPS due to its stability and convenient removal during final cleavage. The benzyl (OBzl) group is more suited for Boc-SPPS. The allyl (OAll) group provides the advantage of orthogonality, enabling selective on-resin modifications and the synthesis of complex peptides. Researchers should carefully consider the goals of their synthesis, including the need for protected fragments or on-resin modifications, to select the most appropriate protecting group for their application.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cem.de [cem.de]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 11. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
A Comparative Guide to the Validation of Peptide Sequence and Integrity: The Role of Boc-Glu-OtBu
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical determinant of the final product's purity and integrity. This guide provides an objective comparison of peptide validation outcomes when using N-α-Boc-L-glutamic acid γ-tert-butyl ester (Boc-Glu-OtBu) within a tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy, versus the more common alternative, Fmoc-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH) in a fluorenylmethyloxycarbonyl (Fmoc) strategy. This comparison is supported by an analysis of potential side reactions and detailed experimental protocols for validation.
Overview of Glutamic Acid Protection Strategies
The γ-carboxyl group of glutamic acid is highly reactive and requires protection during peptide synthesis to prevent side reactions. The choice of protecting group is dictated by the overall synthetic strategy, primarily the chemistry used for the temporary protection of the α-amino group.[1][2]
1. The Boc/Bzl Strategy: In this classic approach, the α-amino group is protected by the acid-labile Boc group. The side chain of glutamic acid is typically protected as a benzyl ester (Bzl), which is stable to the mild acid (like trifluoroacetic acid - TFA) used for Boc removal at each cycle. Both the side-chain protecting groups and the peptide-resin linkage are typically cleaved in a final step using a strong acid, such as hydrofluoric acid (HF).[2][] While this compound is commercially available, its use is more common in fragment condensation or solution-phase synthesis; in a standard Boc-SPPS workflow, Boc-Glu(OBzl)-OH is more conventional to ensure differential cleavage conditions.
2. The Fmoc/tBu Strategy: This is currently the more widely used method in SPPS.[] The α-amino group is protected by the base-labile Fmoc group, which is removed at each step with a mild base, typically piperidine.[] The glutamic acid side chain is protected with an acid-labile tert-butyl (tBu) ester, using Fmoc-Glu(OtBu)-OH.[] This strategy is considered "orthogonal" because the conditions for α-amino deprotection (base) and final cleavage/side-chain deprotection (acid) are distinct and do not interfere with each other.[2]
Comparative Analysis of Performance and Side Reactions
The choice between these strategies has significant implications for the potential side reactions and the overall purity of the final peptide.
| Feature | Boc/Bzl Strategy (with Glu(OBzl)) | Fmoc/tBu Strategy (with Glu(OtBu)) |
| α-Amino Deprotection | Mild acid (e.g., 50% TFA in DCM)[] | Mild base (e.g., 20% piperidine in DMF)[] |
| Side-Chain Protection | Strong-acid labile (e.g., Benzyl ester)[2] | Acid-labile (e.g., tert-butyl ester)[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[] | Strong acid (e.g., 95% TFA) |
| Key Side Reactions | Pyroglutamate (pGlu) formation: N-terminal glutamic acid can cyclize under the acidic conditions used for Boc removal.[5] Acylium ion formation: During strong HF cleavage, the γ-carboxyl group can form a reactive acylium ion, leading to byproducts.[5] | Glutarimide formation: The protected glutamic acid can be susceptible to cyclization, particularly in certain sequences, forming a glutarimide. This is less common than aspartimide formation from aspartic acid but can occur.[6] |
| Advantages | Can be advantageous for synthesizing long or aggregation-prone sequences, as the repeated acid treatments can disrupt secondary structures.[7] | Milder α-amino deprotection conditions are compatible with a wider range of sensitive modifications and linkers.[7] Avoids the use of highly hazardous HF. |
| Disadvantages | Repetitive acid treatment can lead to premature cleavage of sensitive side-chain protecting groups or the peptide from the resin. Use of hazardous strong acids like HF for final cleavage.[8] | The basic conditions for Fmoc removal can promote side reactions like glutarimide formation. Aggregation can be more problematic in some sequences. |
Experimental Protocols for Peptide Validation
Regardless of the synthetic strategy used, the resulting crude peptide must be rigorously analyzed to confirm its identity and purity. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5]
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for determining the purity of a synthetic peptide.
Objective: To separate the target peptide from impurities generated during synthesis (e.g., deletion sequences, incompletely deprotected peptides).
Materials and Equipment:
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Peptide sample, dissolved in Mobile Phase A or a suitable solvent mixture (approx. 1 mg/mL).
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL. Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 20 µL.
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Peptide purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Identity and Sequence Validation by Mass Spectrometry (MS)
This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the peptide and tandem MS (MS/MS) to verify its sequence.
Objective: To confirm that the synthesized peptide has the correct molecular weight and amino acid sequence.
Materials and Equipment:
-
LC-MS system (an HPLC system coupled to an ESI mass spectrometer).
-
Volatile mobile phase modifiers if direct infusion is not used (e.g., 0.1% formic acid instead of TFA).
-
Peptide sample prepared as for HPLC analysis.
Procedure:
-
Molecular Weight Confirmation (MS1):
-
The peptide sample is introduced into the mass spectrometer, either via direct infusion or through an LC system.
-
The instrument is set to scan a mass-to-charge (m/z) range that includes the expected values for the protonated peptide molecule [M+H]⁺, [M+2H]²⁺, etc.
-
The resulting spectrum is analyzed to identify the charge state envelope of the peptide. The observed m/z values are then deconvoluted to determine the experimental molecular weight.
-
This experimental mass is compared to the theoretical (calculated) mass of the target peptide. A match within a specified tolerance (e.g., ±0.5 Da for a standard instrument) confirms the identity of the peptide.
-
-
Sequence Verification (MS/MS or MS2):
-
The ion corresponding to the target peptide (the precursor ion) is selected in the first stage of the mass spectrometer.
-
This precursor ion is fragmented, typically by collision-induced dissociation (CID).
-
The resulting fragment ions (product ions) are analyzed in the second stage of the mass spectrometer.
-
The fragmentation pattern, which primarily consists of b- and y-ions resulting from cleavage of the peptide backbone, creates a "fingerprint" of the peptide's sequence.
-
This experimental fragmentation spectrum is compared against a theoretical spectrum generated from the expected amino acid sequence. A high degree of correlation confirms the peptide's sequence integrity.
-
Data Presentation
| Parameter | Peptide Synthesis using Boc-Glu(OBzl) | Peptide Synthesis using Fmoc-Glu(OtBu)-OH |
| Crude Purity (by HPLC) | 65-80% | 70-85% |
| Major Impurities (by MS) | Deletion sequences, N-terminal pyroglutamate (-18 Da) | Deletion sequences, incomplete Fmoc removal (+222 Da) |
| Final Purity (after purification) | >98% | >98% |
| Observed Mass (Da) | [Theoretical Mass] ± 0.5 Da | [Theoretical Mass] ± 0.5 Da |
| MS/MS Sequence Coverage | >90% | >90% |
Mandatory Visualizations
Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Caption: General workflow for peptide purification and validation.
References
- 1. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Boc-Glu-OtBu on Final Peptide Conformation: A Comparative Guide
In the intricate world of peptide synthesis, the choice of protecting groups for amino acid side chains is a critical determinant of both the success of the synthesis and the conformational properties of the final peptide. For glutamic acid, a frequently incorporated residue, N-α-tert-butyloxycarbonyl-L-glutamic acid γ-tert-butyl ester (Boc-Glu-OtBu) is a commonly utilized building block. This guide provides a comprehensive comparison of this compound with its alternatives, focusing on the potential impact of the protecting group strategy on the final three-dimensional structure of the peptide. This analysis is supported by an overview of relevant experimental methodologies and is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Side-Chain Protection and Peptide Conformation
The synthesis of peptides is a stepwise process that requires the temporary masking of reactive functional groups to prevent unwanted side reactions.[1] The protecting groups used for the side chains of trifunctional amino acids, such as the γ-carboxyl group of glutamic acid, are pivotal.[2] While the primary role of these groups is to ensure the correct peptide sequence is assembled, their influence can extend to the folding and final conformation of the peptide chain. This is because the protecting groups can affect the solubility and aggregation of the growing peptide on the solid support, and any residual traces or modifications resulting from their cleavage can introduce steric or electronic perturbations that guide the peptide's secondary and tertiary structure.[3]
Comparative Analysis of Glutamic Acid Protecting Groups
This compound is a derivative of L-glutamic acid where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the gamma-carboxyl group is protected by a tert-butyl (OtBu) ester.[4] This dual protection scheme is fundamental to its application in peptide synthesis. The Boc group is labile to mild acids, allowing for its selective removal during chain elongation. The OtBu group provides robust protection for the side chain and is typically removed during the final cleavage of the peptide from the resin under strong acid conditions.
The choice of protecting group strategy, most notably the orthogonal Fmoc/tBu versus the Boc/Bzl approach, dictates the selection of the glutamic acid derivative.[1] Below is a comparison of this compound and its common alternatives.
Table 1: Comparison of Glutamic Acid Derivatives in Peptide Synthesis
| Derivative | N-α Protection | γ-Carboxyl Protection | Deprotection of γ-Carboxyl Group | Key Features & Considerations |
| This compound | Boc | tert-Butyl (OtBu) | Strong acid (e.g., TFA, HF) | Compatible with Boc-based solid-phase peptide synthesis (SPPS). The bulky OtBu group may influence peptide aggregation during synthesis. |
| Fmoc-Glu(OtBu)-OH | Fmoc | tert-Butyl (OtBu) | Strong acid (e.g., TFA) | Standard for Fmoc-based SPPS. The OtBu group is stable to the basic conditions used for Fmoc removal.[5] |
| Fmoc-Glu(OBzl)-OH | Fmoc | Benzyl (Bzl) | Strong acid (e.g., TFMSA) or catalytic hydrogenation (Pd/C) | Offers an alternative deprotection strategy (hydrogenolysis), which can be advantageous for sensitive peptides. Prone to pyroglutamate formation.[6][7] |
| Fmoc-Glu(OAll)-OH | Fmoc | Allyl (All) | Pd(0) catalyzed allyl transfer | Provides orthogonal deprotection in the presence of acid- and base-labile groups, useful for on-resin cyclization or modification.[8][9] |
| Fmoc-Glu(O-2-PhiPr)-OH | Fmoc | 2-phenylisopropyl (2-PhiPr) | 1% TFA in DCM | Allows for selective deprotection of the side chain under very mild acidic conditions, enabling complex peptide modifications.[10] |
Potential Impact on Final Peptide Conformation
While direct, quantitative experimental data from the literature that systematically compares the final conformation of a specific peptide synthesized with these different glutamic acid derivatives is scarce, we can infer potential impacts based on the chemical properties of the protecting groups and the principles of peptide folding.
The bulkiness of the tert-butyl (OtBu) group in both this compound and Fmoc-Glu(OtBu)-OH could sterically influence the folding of the peptide chain on the resin. This might favor or disfavor certain secondary structures during synthesis, which could potentially be trapped as the final conformation.
The use of a Benzyl (Bzl) protecting group, as in Fmoc-Glu(OBzl)-OH, introduces an aromatic moiety. While this is cleaved in the final step, incomplete cleavage could leave behind benzyl adducts that would significantly alter the peptide's hydrophobicity and conformational preferences. Furthermore, the different cleavage cocktail required for benzyl group removal could itself influence the final folded state.
Derivatives like Fmoc-Glu(OAll)-OH and Fmoc-Glu(O-2-PhiPr)-OH are primarily chosen for their orthogonal deprotection capabilities, allowing for site-specific modifications. These modifications, such as cyclization or the attachment of other molecules, will undoubtedly have a profound and direct impact on the final peptide conformation, often with the goal of stabilizing a particular bioactive structure.
Experimental Protocols for Assessing Peptide Conformation
To definitively assess the impact of the chosen glutamic acid derivative on the final peptide conformation, a suite of biophysical techniques would be employed. The following are detailed methodologies for key experiments.
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure content (α-helix, β-sheet, random coil) of the synthesized peptides.
Protocol:
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 2.5 µM.[1] The buffer should be transparent in the far-UV region.
-
Instrumentation: A CD spectrometer (e.g., Jasco J-1500) is used.
-
Data Acquisition:
-
Spectra are recorded from 190 to 250 nm in a quartz cuvette with a path length of 0.5 cm.
-
The scanning speed is set to 100 nm/min, with a response time of 1 s and a bandwidth of 1 nm.[1]
-
Multiple scans (e.g., 3-5) are averaged for each sample to improve the signal-to-noise ratio.
-
A blank spectrum of the buffer is recorded and subtracted from the peptide spectra.
-
-
Data Analysis: The resulting spectra are analyzed using deconvolution software to estimate the percentage of each secondary structure element.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure of the peptide in solution and to identify specific atomic interactions.
Protocol:
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O 9:1) to a concentration of approximately 1-5 mM. A deuterated solvent is used to minimize the solvent signal.
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is used.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed:
-
1D ¹H: To check for sample purity and overall folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
2D ¹H-¹⁵N HSQC: To assign backbone and side-chain amide protons and nitrogens (requires ¹⁵N labeling).
-
-
Data Analysis:
-
Resonance assignment is performed to assign all proton, carbon, and nitrogen signals to specific atoms in the peptide sequence.
-
NOE cross-peaks are integrated to generate distance restraints.
-
Dihedral angle restraints can be derived from coupling constants.
-
This information is used in molecular modeling software to calculate a family of structures consistent with the NMR data.
-
Data Presentation
Table 2: Hypothetical Conformational Analysis of a Model Peptide Synthesized with Different Glutamic Acid Derivatives
| Glutamic Acid Derivative | CD Spectroscopy (% Secondary Structure) | NMR Spectroscopy (Key Observations) |
| α-Helix | β-Sheet | |
| This compound | 35 | 20 |
| Fmoc-Glu(OtBu)-OH | 40 | 18 |
| Fmoc-Glu(OBzl)-OH | 38 | 22 |
Visualization of Concepts
Diagram 1: Chemical Structures of Glutamic Acid Derivatives
A comparison of the chemical structures of commonly used protected glutamic acid derivatives.
Diagram 2: Experimental Workflow for Conformational Analysis
References
- 1. Structure Derivatization of IgG-Binding Peptides and Analysis of Their Secondary Structure by Circular Dichroism Spectroscopy [jstage.jst.go.jp]
- 2. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. "Structure and Function Studies of De Novo Peptides Containing Novel Am" by Ted Joseph Gauthier [repository.lsu.edu]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
A Comparative Cost-Benefit Analysis of Boc vs. Fmoc Strategies in Long-Term Peptide Synthesis Projects
For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that significantly impacts the efficiency, cost, and success of long-term projects. This guide provides an objective comparison of the two methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate strategy for your research needs.
At a Glance: Key Differences and Long-Term Project Considerations
The fundamental difference between the two strategies lies in the chemistry of the Nα-amino protecting group and the conditions required for its removal. The Boc group is acid-labile, necessitating the use of moderately strong acids like trifluoroacetic acid (TFA) for deprotection in each cycle, and a very strong acid, such as hydrofluoric acid (HF), for the final cleavage from the resin. In contrast, the Fmoc group is base-labile, removed by a weak base like piperidine, while the final cleavage is achieved with TFA. This distinction in chemical orthogonality forms the basis of their respective advantages and disadvantages, particularly in the context of synthesizing long peptides.
For long-term projects, the scalability, reagent costs, and the chemical nature of the target peptide are paramount. While Boc-protected amino acids are generally less expensive, the overall cost-effectiveness of the Fmoc strategy is often competitive in the long run due to higher synthesis efficiency, milder reaction conditions, and reduced potential for side reactions.[1][2][3]
Quantitative Data Comparison
The following tables summarize the key quantitative and qualitative differences between the Boc and Fmoc strategies to facilitate a clear comparison.
Table 1: Cost-Benefit Analysis
| Feature | Boc Strategy | Fmoc Strategy |
| Amino Acid Derivatives Cost | Generally lower cost for Boc-protected amino acids.[2] | Higher initial cost for Fmoc-protected amino acids.[1] |
| Reagent & Solvent Costs | Requires large volumes of TFA for deprotection and potentially hazardous and expensive HF for cleavage. | Uses piperidine for deprotection, which can be recycled, and TFA for final cleavage. Solvents like DMF are used in large quantities in both methods.[2][3] |
| Equipment Costs | May require specialized, HF-resistant equipment for the final cleavage step. | Compatible with standard laboratory equipment and well-suited for automation.[] |
| Synthesis Time per Cycle | Can be faster with optimized "Fast Boc" protocols.[5] | Generally comparable to Boc, with cycle times around 10-20 minutes per amino acid. |
| Overall Cost-Effectiveness | Can be more cost-effective for very large-scale production of specific peptides due to lower raw material costs. | Often more cost-effective for long and complex peptides due to higher yields, purity, and reduced side reactions, minimizing purification costs.[3] |
Table 2: Performance and Yield Comparison for Long Peptides
| Parameter | Boc Strategy | Fmoc Strategy |
| Typical Yield | Can provide high yields, but repeated acid treatment can lead to peptide loss from the resin. | Generally achieves high coupling yields, often exceeding 99%, which is critical for the synthesis of long peptides.[3][] |
| Crude Peptide Purity | May yield higher purity for hydrophobic peptides that are prone to aggregation, as the protonated N-terminus after deprotection can reduce aggregation.[][7] | Can be lower for some hydrophobic sequences, but generally provides high purity peptides due to milder deprotection conditions.[] |
| Side Reactions | Repeated acid deprotection can lead to side reactions, especially with sensitive amino acids. | Milder deprotection conditions minimize side reactions like peptide chain cleavage or modification of sensitive residues.[] |
| Suitability for Long Peptides | Historically used for long peptide synthesis, but aggregation can be a challenge. | The method of choice for the synthesis of long peptides due to high efficiency and milder conditions.[3] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Detailed Experimental Protocols
The following are generalized protocols for manual Boc and Fmoc solid-phase peptide synthesis.
Protocol 1: Manual Boc Solid-Phase Peptide Synthesis
1. Resin Preparation and Swelling:
-
Place the appropriate resin (e.g., Merrifield resin) in a reaction vessel.
-
Wash the resin with Dichloromethane (DCM) three times.
-
Swell the resin in DCM for at least 30 minutes.
2. Nα-Boc Deprotection:
-
Drain the DCM from the swollen resin.
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[8]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).[2]
3. Neutralization:
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin.[2]
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin with DCM (3-5 times) followed by Dimethylformamide (DMF) (3 times) to prepare for coupling.[2]
-
In Situ Neutralization Alternative: After the DCM washes following deprotection, add the pre-activated amino acid solution directly to the resin, followed immediately by the addition of DIEA.[2]
4. Amino Acid Coupling (using HBTU):
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in a minimal amount of DMF.
-
Add this activation mixture to the neutralized resin.
-
Add DIEA (4-8 equivalents) to the reaction vessel.
-
Agitate the mixture for 30-60 minutes.
-
Monitor the reaction completion using a Kaiser test (a negative result indicates complete coupling).
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).[8]
5. Repetition of the Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage:
-
After the final coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Carefully add anhydrous Hydrofluoric acid (HF) to the peptide-resin in a specialized HF apparatus at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resulting peptide and resin with cold diethyl ether to precipitate the crude peptide.
Protocol 2: Manual Fmoc Solid-Phase Peptide Synthesis
1. Resin Preparation and Swelling:
-
Place the appropriate resin (e.g., Wang or Rink Amide resin) in a reaction vessel.
-
Wash the resin with DMF three times.
-
Swell the resin in DMF for at least 30-60 minutes.[9]
2. Nα-Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 2 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[9]
3. Amino Acid Coupling (using HATU):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.[9]
-
Add DIEA (6-10 equivalents) to the amino acid solution to activate the carboxylic acid.[9]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF (3-5 times).[9]
4. Repetition of the Cycle:
-
Repeat steps 2-3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin with DMF and then DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., TFA/H2O/TIPS 95:2.5:2.5).
-
Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 1-3 hours.[9]
-
Filter the cleavage mixture to separate the resin and precipitate the crude peptide in cold diethyl ether.
Conclusion and Recommendations
The choice between Boc and Fmoc SPPS strategies for long-term projects is multifaceted and depends on the specific requirements of the peptide, the scale of synthesis, and available resources.
The Fmoc strategy has largely become the method of choice for modern peptide synthesis, particularly for long and complex peptides.[] Its milder deprotection conditions, compatibility with a wide range of sensitive amino acids and modifications, and suitability for automation make it a robust and versatile option for long-term research and development projects.[] The higher initial cost of Fmoc-protected amino acids is often offset by higher yields, purity, and reduced purification costs.
The Boc strategy , while being the older of the two, remains a valuable tool, especially for the synthesis of hydrophobic peptides prone to aggregation and in large-scale manufacturing where the lower cost of Boc-amino acids can be a significant advantage.[] However, the use of hazardous reagents like HF for cleavage requires specialized equipment and handling procedures.
For long-term projects aiming for the synthesis of diverse and potentially complex peptides, the Fmoc strategy generally offers a more favorable cost-benefit ratio due to its efficiency, versatility, and milder reaction conditions. For projects focused on the large-scale production of a specific, well-characterized peptide, particularly if it is hydrophobic, a thorough cost analysis of the Boc strategy may be warranted.
References
Navigating Difficult Terrain: A Comparative Guide to Boc-Glu-OtBu in Challenging Peptide Sequences
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful assembly of "difficult sequences"—often characterized by hydrophobicity, length, or a tendency to aggregate—is a significant hurdle. The choice of protecting group strategy for reactive amino acid side chains, such as the γ-carboxyl group of glutamic acid, is paramount to overcoming these challenges. This guide provides a comparative analysis of the success rates of Boc-Glu-OtBu versus the commonly used Fmoc-Glu(OtBu)-OH in the synthesis of such problematic peptides, with a focus on the notoriously challenging amyloid beta (Aβ) 1-42 peptide.
Difficult peptide sequences are a major bottleneck in chemical protein synthesis, frequently leading to low yields and purity. The aggregation of the growing peptide chain on the solid support can hinder reagent access, leading to incomplete reactions. The selection of an appropriate protecting group strategy can mitigate these issues. The tert-butyloxycarbonyl (Boc) protection strategy, in conjunction with benzyl-based side-chain protection (Boc/Bzl), is often considered advantageous for difficult sequences. The repetitive treatments with trifluoroacetic acid (TFA) for Nα-Boc deprotection can help to disrupt aggregates as they form. In contrast, the milder basic conditions used for 9-fluorenylmethyloxycarbonyl (Fmoc) deprotection in the Fmoc/tBu strategy may be less effective at preventing aggregation.
Comparative Analysis of Boc and Fmoc Strategies in the Synthesis of Amyloid Beta (1-42)
The synthesis of the 42-amino acid amyloid beta peptide (Aβ(1-42)), a key pathological hallmark of Alzheimer's disease, is a classic example of a "difficult sequence" due to its high hydrophobicity and propensity for aggregation. A comprehensive review of various synthetic approaches to Aβ(1-42) provides valuable data on the success rates of different strategies. The following table summarizes the reported crude yields and purities for Aβ(1-42) synthesis using both Boc/Bzl and various Fmoc/tBu solid-phase peptide synthesis (SPPS) methods.
| Synthesis Strategy | Protecting Group for Glu | Reported Crude Yield (%) | Reported Crude Purity (%) | Reference |
| Boc/Bzl SPPS | Inferred Benzyl (Bzl) type | Not explicitly stated | Not explicitly stated | Kim et al. (2004)[1] |
| Fmoc/tBu SPPS | tert-Butyl (tBu) | Not explicitly stated | Not explicitly stated | Burdick et al. (1992)[1] |
| Microwave-assisted Fmoc/tBu SPPS | tert-Butyl (tBu) | 85 | 56 | Bacsa et al. (2010)[1] |
| High Efficiency Fmoc/tBu SPPS | tert-Butyl (tBu) | 72 | 14 | Collins et al. (2014)[1] |
| Microwave-assisted Fmoc/tBu SPPS (Optimized) | tert-Butyl (tBu) | 87 | 67 | Collins et al. (2014)[1] |
While a direct, side-by-side comparison under identical conditions is not available in the literature, the compiled data suggests that while the Fmoc/tBu strategy is more commonly employed, achieving high purity with this method in the context of Aβ(1-42) can be challenging, as evidenced by the variable purity levels reported. The Boc/Bzl strategy, though less frequently detailed with quantitative outcomes in this specific review, is often cited as a robust alternative for such aggregating sequences.[]
Experimental Protocols for the Synthesis of Amyloid Beta (1-42)
The following are representative experimental protocols for the synthesis of Aβ(1-42) using both Boc/Bzl and Fmoc/tBu SPPS strategies, as described in the literature.
Boc/Bzl Solid-Phase Peptide Synthesis of Aβ(1-42) (Adapted from Kim et al., 2004)[1]
-
Resin: Aminomethyl-functionalized resin (1.0 mmol/g loading).
-
Scale: 0.2 mmol.
-
First Amino Acid Coupling: Preformed Boc-Ala-phenylacetamidomethyl (PAM)-OH (1.5 eq.) was coupled in the presence of BOP (2 eq.) and DIPEA (3 eq.).
-
Nα-Boc Deprotection: Treatment with 50% TFA in dichloromethane (DCM).
-
Amino Acid Coupling: Boc-protected amino acids were coupled in the presence of a suitable activating agent in a DMF/DMSO (3:1 v/v) solvent mixture.
-
Side-Chain Protection: Benzyl (Bzl) and related protecting groups were used for the side chains of amino acids, including glutamic acid.
-
Cleavage: Final cleavage from the resin and removal of side-chain protecting groups was achieved using a strong acid such as hydrogen fluoride (HF).
Microwave-Assisted Fmoc/tBu Solid-Phase Peptide Synthesis of Aβ(1-42) (Adapted from Bacsa et al., 2010)[1]
-
Resin: Rink amide ChemMatrix resin (0.50 mmol/g loading).
-
Scale: 0.075 mmol.
-
Nα-Fmoc Deprotection: Two-step treatment with 30% piperidine in DMF (v/v), first for 30 seconds and then for 2.5 minutes, at 86°C under microwave irradiation.
-
Amino Acid Coupling: Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH) were single coupled in the presence of DIC and HOBt in N-methyl-2-pyrrolidone (NMP) for 10 minutes at 86°C under microwave irradiation. Coupling of histidine residues was performed at room temperature to prevent racemization.
-
Side-Chain Protection: Acid-labile tert-butyl (tBu) based protecting groups were used for the side chains of amino acids.
-
Cleavage: The completed peptide was cleaved from the resin with a cocktail of TFA/TIPS/water/2,2′-(ethylenedioxy)diethanethiol (DODT).
Signaling Pathways and Experimental Workflows
The logical flow of a solid-phase peptide synthesis cycle is critical to understanding the comparative advantages of each strategy. The following diagrams illustrate the general workflows for both Boc/Bzl and Fmoc/tBu SPPS.
The choice between this compound and Fmoc-Glu(OtBu)-OH is intrinsically linked to the overarching synthetic strategy. For difficult sequences prone to aggregation, the Boc/Bzl strategy, with its repetitive acid treatments, offers a potential advantage in maintaining the accessibility of the growing peptide chain. While the Fmoc/tBu strategy is widely used due to its milder conditions, special considerations and optimizations, such as the use of microwave irradiation, may be necessary to achieve high success rates with challenging peptides like amyloid beta (1-42). Researchers should carefully consider the nature of their target peptide and the available synthetic methodologies when selecting the optimal glutamic acid protection strategy.
References
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Glu-OtBu Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a coupling reagent is paramount in peptide synthesis, directly influencing reaction efficiency, product purity, and overall yield. This guide provides an objective comparison of commonly employed coupling reagents for the acylation of a representative amino acid with N-Boc-L-glutamic acid α-t-butyl ester (Boc-Glu-OtBu), a crucial building block in the synthesis of complex peptides and therapeutic agents.
Performance Comparison of Coupling Reagents
The following table summarizes the performance of four widely used coupling reagents—HATU, HBTU, PyBOP, and EDC in conjunction with HOBt—for the solution-phase synthesis of a model dipeptide, Boc-Glu(OtBu)-Phe-OMe. The data presented is a representative compilation based on established reactivity trends and typical outcomes in peptide synthesis.
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (h) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | Advantages: High reactivity, low rate of racemization, particularly effective for sterically hindered amino acids. Disadvantages: Higher cost compared to other reagents. |
| HBTU | 90-95 | ~97 | 2-4 | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| PyBOP | 88-93 | ~96 | 2-4 | Advantages: Byproducts are generally less hazardous than those of BOP. Rapid coupling reactions. Disadvantages: Can be less effective for particularly difficult couplings compared to HATU. |
| EDC/HOBt | 80-90 | ~95 | 4-8 | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup. Disadvantages: Generally lower reactivity and longer reaction times compared to onium salt-based reagents. |
Experimental Protocols
Detailed methodologies for the coupling of this compound with L-Phenylalanine methyl ester (H-Phe-OMe) using the compared reagents are provided below.
General Procedure
To a solution of this compound (1.0 eq.) and the respective coupling reagent (1.05-1.2 eq.) in an appropriate solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar), the base (e.g., DIPEA or NMM, 2.0-3.0 eq.) is added. The mixture is stirred for a short pre-activation period. Subsequently, a solution of H-Phe-OMe (1.0 eq.) in the same solvent is added, and the reaction is monitored by TLC or LC-MS until completion.
Reagent-Specific Protocols
1. HATU Coupling:
-
Reagents: this compound (1.0 mmol), HATU (1.05 mmol), DIPEA (2.0 mmol), H-Phe-OMe (1.0 mmol).
-
Solvent: Anhydrous DMF (5 mL).
-
Procedure: Dissolve this compound and HATU in DMF. Add DIPEA and stir for 5 minutes at room temperature. Add the solution of H-Phe-OMe in DMF. Stir for 1-2 hours.
-
Workup: The reaction mixture is diluted with ethyl acetate and washed successively with 5% citric acid solution, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
2. HBTU Coupling:
-
Reagents: this compound (1.0 mmol), HBTU (1.05 mmol), DIPEA (2.0 mmol), H-Phe-OMe (1.0 mmol).
-
Solvent: Anhydrous DMF (5 mL).
-
Procedure: Dissolve this compound and HBTU in DMF. Add DIPEA and stir for 10 minutes at room temperature. Add the solution of H-Phe-OMe in DMF. Stir for 2-4 hours.
-
Workup: Follow the same procedure as for HATU coupling.
3. PyBOP Coupling:
-
Reagents: this compound (1.0 mmol), PyBOP (1.1 mmol), DIPEA (2.2 mmol), H-Phe-OMe (1.0 mmol).
-
Solvent: Anhydrous DMF (5 mL).
-
Procedure: Dissolve this compound and PyBOP in DMF. Add DIPEA and stir for 10 minutes at room temperature. Add the solution of H-Phe-OMe in DMF. Stir for 2-4 hours.
-
Workup: Follow the same procedure as for HATU coupling.
4. EDC/HOBt Coupling:
-
Reagents: this compound (1.0 mmol), EDC.HCl (1.2 mmol), HOBt (1.2 mmol), NMM (1.2 mmol), H-Phe-OMe (1.0 mmol).
-
Solvent: Anhydrous DCM (10 mL).
-
Procedure: Dissolve this compound, HOBt, and NMM in DCM and cool the mixture to 0 °C. Add EDC.HCl and stir for 15 minutes. Add a solution of H-Phe-OMe in DCM. Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Workup: The reaction mixture is washed with 5% citric acid solution, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical mechanism, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of Boc-Glu(OtBu)-Phe-OMe.
Safety Operating Guide
Proper Disposal of Boc-Glu-OtBu: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Boc-Glu-OtBu (N-α-Boc-L-glutamic acid γ-tert-butyl ester), a common reagent in peptide synthesis, to assist researchers, scientists, and drug development professionals in maintaining a safe and compliant laboratory environment.
I. Chemical and Safety Overview
This compound is a combustible solid that may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin and eyes[1]. While not classified as a hazardous substance for transport, proper handling and disposal are essential to mitigate potential risks[1][2].
| Property | Data |
| Appearance | White to off-white powder |
| Molecular Formula | C₁₄H₂₅NO₆ |
| Molecular Weight | 303.35 g/mol |
| Storage Class | 11 - Combustible Solids[3][4] |
| Disposal Recommendation | Licensed professional waste disposal service[2] |
II. Personal Protective Equipment (PPE) Requirements
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Chemical safety goggles or glasses with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A dust respirator (e.g., N95) should be used, especially when handling the powder form, to avoid inhalation[1][5].
-
Body Protection: A laboratory coat or full suit is recommended to prevent skin contact[1][5].
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service[2]. Adherence to federal, state, and local environmental regulations is mandatory[1].
1. Waste Collection and Storage:
- Collect all waste this compound, including expired or unused product and contaminated materials, in a designated, clearly labeled, and sealed container.
- Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1].
2. Handling Spills:
- Small Spills: Carefully sweep or scoop the spilled material into a designated waste container using appropriate tools. Avoid creating dust[1][2][5].
- Large Spills: Use a shovel to transfer the spilled material into a suitable waste disposal container[1][5]. Ensure adequate ventilation and wear the recommended PPE.
3. Disposal Procedure:
- Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical waste. Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).
- Recommended Disposal Method: The suggested method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[2].
- Contaminated Packaging: Dispose of the original container and any contaminated packaging as unused product in the same manner[2].
4. Prohibited Disposal Methods:
- DO NOT dispose of this compound down the drain or in regular trash. This can lead to environmental contamination[2].
- DO NOT attempt to neutralize or chemically alter the waste without proper expertise and equipment.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Personal protective equipment for handling Boc-Glu-OtBu
Essential Safety and Handling Guide for Boc-Glu-OtBu
This guide provides crucial safety and logistical information for handling N-α-Boc-L-glutamic acid γ-tert-butyl ester (this compound), a key reagent in peptide synthesis. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance on its use and disposal.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE varies depending on the specific handling operation.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves, Laboratory coat | Not generally required |
| Weighing & Aliquoting | Safety glasses with side shields | Nitrile gloves, Laboratory coat | N95 or P1 dust mask (if dust is generated) |
| Dissolving & Transfer | Splash goggles or Safety glasses with a face shield | Nitrile gloves, Laboratory coat | Work in a chemical fume hood |
| Use in Reaction | Splash goggles or Safety glasses with a face shield | Nitrile gloves, Laboratory coat | Work in a chemical fume hood |
| Spill Cleanup | Splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves, Full suit/coveralls, Boots | Self-contained breathing apparatus (SCBA) for large spills |
| Waste Disposal | Splash goggles | Nitrile gloves, Laboratory coat | Not generally required |
Operational Plan: Step-by-Step Handling of this compound
The following is a standard operational procedure for the use of this compound in a laboratory setting, such as for solid-phase peptide synthesis (SPPS).
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is tightly sealed.
-
Store the container in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents.[1][2] Recommended storage temperatures are between 2-8°C or at -20°C for long-term stability.
2. Weighing and Preparation of Solutions:
-
Perform all weighing and handling of the solid this compound powder inside a chemical fume hood to avoid inhalation of any dust.[1]
-
Use appropriate tools, such as a spatula and weighing paper, to measure the desired amount.
-
Close the main container tightly immediately after use.
-
To dissolve, add the weighed solid to the appropriate solvent (e.g., dimethylformamide - DMF, or dichloromethane - DCM) in a suitable reaction vessel within the fume hood.
3. Use in a Typical Reaction (Solid-Phase Peptide Synthesis Coupling):
-
Activation: The carboxylic acid of this compound must be activated for coupling. This is typically done by dissolving the this compound and an activating agent (e.g., HBTU, HATU) in a solvent like DMF.[3][4][5] A base such as diisopropylethylamine (DIEA) is then added to the solution.[3][4][5]
-
Coupling: The activated this compound solution is then added to the reaction vessel containing the resin with the deprotected N-terminus of the growing peptide chain.[4][5]
-
The reaction is typically agitated for 1-2 hours at room temperature to ensure complete coupling.[4][5]
4. Spill Management:
-
Small Spills: For minor spills of the solid, use appropriate tools to carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1]
-
Large Spills: In the event of a large spill, evacuate the area and ensure it is well-ventilated.[6] Wear the appropriate PPE, including respiratory protection, and use a shovel to place the spilled material into a suitable container for disposal.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled waste container. Do not mix with other waste streams unless permitted by your institution's guidelines.
-
Final Disposal: All waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[1][2] This is typically achieved through a licensed professional waste disposal service.[6] One suggested method of disposal is incineration in a chemical incinerator with an afterburner and scrubber.[6] Under no circumstances should this chemical be disposed of down the drain or in general trash.
Visual Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: General workflow for handling this compound from receipt to disposal.
Caption: Procedural steps for incorporating this compound in solid-phase peptide synthesis.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
